molecular formula C21H22N2O5 B2377669 Fmoc-D-Dab(Ac)-OH CAS No. 2044709-82-0

Fmoc-D-Dab(Ac)-OH

Número de catálogo: B2377669
Número CAS: 2044709-82-0
Peso molecular: 382.416
Clave InChI: SULRDUFTKVHNDO-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-D-Dab(Ac)-OH, with the CAS Number 1220955-83-8, is a protected, non-proteogenic amino acid derivative essential for Solid-Phase Peptide Synthesis (SPPS) . It serves as a crucial building block for introducing the D-enantiomer of 2,4-diaminobutyric acid (D-Dab) with orthogonal side-chain protection into peptide sequences. The alpha-amine is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is stable under acidic conditions but readily removed with a base, while the gamma-amine on the side chain is protected with an acetyl (Ac) group. This protection strategy is vital for constructing complex peptides that require selective modification at multiple sites, enabling the synthesis of peptides with tailored structures and properties . This compound is particularly valuable in pharmaceutical and biochemical research for the development of novel peptide-based therapeutics. Its application is evident in the design of specialized peptides, such as Melanocortin-4 Receptor (MC4R) agonists investigated for the treatment of conditions like obesity and diabetes . The use of the D-enantiomer enhances the metabolic stability of the resulting synthetic peptides, helping to overcome the inherent susceptibility of L-amino acids to proteolytic degradation. Researchers utilize Fmoc-D-Dab(Ac)-OH to create peptides with improved pharmacokinetic profiles, including prolonged in vivo half-life, which is a key objective in modern peptide drug development . The molecular formula of Fmoc-D-Dab(Ac)-OH is C21H22N2O5, and it has a molecular weight of 382.38 g/mol . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-4-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULRDUFTKVHNDO-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Fmoc-D-Dab(Ac)-OH: Strategic Utilization, Physicochemical Properties, and Synthesis Protocols in Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-Dab(Ac)-OH is an orthogonally protected, non-canonical amino acid building block that has become a cornerstone in the development of advanced peptide therapeutics. Comprising a D-enantiomeric 2,4-diaminobutyric acid (Dab) core, an α -amine Fmoc protecting group, and a γ -amine acetyl (Ac) modification, this derivative is engineered to solve critical challenges in peptide drug design. By providing precise control over charge distribution, structural rigidity, and proteolytic stability, Fmoc-D-Dab(Ac)-OH is heavily utilized in the synthesis of next-generation antimicrobial peptides (AMPs), lipopeptides, and peptidomimetics.

Physicochemical Profiling & Structural Rationale

Understanding the physical properties and the structural causality of this molecule is essential for optimizing its use in Solid-Phase Peptide Synthesis (SPPS).

Table 1: Quantitative Chemical Specifications

Property Specification
IUPAC Name (2R)-4-acetamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
CAS Number 2044709-82-0
Molecular Formula C₂₁H₂₂N₂O₅
Molecular Weight 382.42 g/mol [1]
Stereochemistry D-isomer (R-configuration)
Purity ≥ 98.0% (HPLC)

| Residue Mass (in peptide) | 142.07 Da |

Causality of Structural Components
  • The D-Stereocenter: Endogenous proteases are highly stereospecific, evolved to cleave natural L-amino acid peptide bonds. By incorporating the D-isomer of Dab, the local peptide backbone is rendered "invisible" to proteolytic degradation, drastically extending the in vivo half-life of the therapeutic candidate.

  • The Dab Core (Chain Length): Diaminobutyric acid possesses a two-carbon side chain. This is significantly shorter than ornithine (three carbons) and lysine (four carbons). This restricted length reduces conformational entropy, forcing the side-chain functional group closer to the peptide backbone. This proximity is critical for stabilizing specific secondary structures, such as tight α -helices or β -hairpins, required for membrane insertion[2].

  • The Acetyl (Ac) Modification: Unlike temporary protecting groups (e.g., Boc or Mtt) that are cleaved during final trifluoroacetic acid (TFA) treatment, the acetyl group is a permanent, post-synthetic modification. It neutralizes the highly cationic primary amine of the Dab side chain, shifting the isoelectric point and altering the local hydration shell.

Mechanistic Role in Drug Development

In the rational design of cationic AMPs, a high net positive charge is traditionally necessary to target the anionic bacterial membrane (e.g., via lipopolysaccharide interactions). However, excessive cationic charge correlates directly with severe hemolytic activity (toxicity to human red blood cells).

By substituting specific basic residues (like L-Lys or L-Arg) with D-Dab(Ac), researchers achieve a dual therapeutic benefit:

  • Charge Modulation & Amphipathicity: The acetyl group neutralizes the localized positive charge[3]. This fine-tunes the peptide's overall amphipathicity, significantly lowering hemolytic toxicity while maintaining the hydrophobic interactions necessary for bacterial membrane disruption.

  • Lactamization Avoidance (Synthetic Advantage): A critical synthetic advantage of Fmoc-D-Dab(Ac)-OH over other Dab derivatives (such as Fmoc-Dab(Mtt)-OH) is its resistance to side-chain lactamization. During SPPS activation, Mtt-protected Dab can undergo rapid intramolecular cyclization to form a thermodynamically stable five-membered γ -lactam, severely reducing coupling efficiency[4]. Because the acetylated γ -amine in D-Dab(Ac) is an amide rather than a secondary amine, its nucleophilicity is quenched, completely preventing this detrimental lactamization pathway.

G A Native Cationic AMP (L-Lys/L-Arg rich) B High Hemolysis & Protease Susceptibility A->B In vivo limitation C Substitution with Fmoc-D-Dab(Ac)-OH A->C Rational Design D Charge Neutralization & D-Stereocenter C->D Structural Effect E Optimized Therapeutic Index (Low Toxicity, High Stability) D->E Clinical Outcome

Fig 1: Mechanistic optimization of antimicrobial peptides via D-Dab(Ac) substitution.

Solid-Phase Peptide Synthesis (SPPS) Workflows

The following is a self-validating, step-by-step methodology for the incorporation of Fmoc-D-Dab(Ac)-OH. The protocol utilizes standard Fmoc/tBu chemistry but is optimized to account for the steric bulk of the protected derivative.

Step-by-Step Methodology:
  • Resin Preparation & Swelling:

    • Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 20 minutes to maximize the accessibility of the N-terminal amine.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 2 × 5 minutes.

    • Causality: Piperidine acts as a base to abstract the acidic proton of the Fmoc group, initiating a β -elimination mechanism. Two short treatments are more effective than one long treatment at driving the equilibrium forward and removing the dibenzofulvene by-product.

  • Washing:

    • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Activation & Coupling (The Critical Step):

    • Reagents: 3.0 equivalents of Fmoc-D-Dab(Ac)-OH, 3.0 eq of DIC (N,N'-Diisopropylcarbodiimide), and 3.0 eq of OxymaPure.

    • Causality: OxymaPure is selected over HOBt due to its superior ability to suppress racemization and its higher activation efficiency, which is necessary for bulky non-canonical amino acids. Because the acetyl group prevents γ -lactam formation, a standard 45–60 minute coupling time at room temperature is sufficient, avoiding the complex preincubation-free protocols required by Mtt-protected analogs[4].

  • Kaiser Test Validation:

    • Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates >99% coupling efficiency (self-validation). If the beads are blue, repeat Step 4.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride (Ac₂O) and DIPEA in DMF for 10 minutes to cap any unreacted amines, preventing deletion sequences in subsequent elongation steps.

SPPS N1 1. Fmoc Deprotection (20% Piperidine in DMF) N2 2. Wash Cycle (DMF, 3x) N1->N2 N3 3. Activation (Fmoc-D-Dab(Ac)-OH + DIC/Oxyma) N2->N3 N4 4. Coupling (45-60 min, RT) N3->N4 N5 5. Capping (Optional) (Ac2O / DIPEA) N4->N5

Fig 2: Optimized SPPS coupling cycle for Fmoc-D-Dab(Ac)-OH incorporation.

Analytical Validation Protocol

Post-cleavage (using a standard TFA/TIS/H₂O cocktail for 2 hours), the synthesized peptide must be analytically validated to confirm the integrity of the D-Dab(Ac) residue:

  • RP-HPLC: Utilize a C18 column with a gradient of 0.1% TFA in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). The acetylated Dab residue will increase the hydrophobicity of the peptide compared to a free Dab or Lys residue, resulting in a predictably delayed retention time.

  • Mass Spectrometry (ESI-MS): The incorporation of a D-Dab(Ac) residue adds exactly 142.07 Da to the peptide mass (accounting for the loss of water during amide bond formation). Ensure the absence of a -42 Da peak relative to the target mass, which would indicate unintended deacetylation (a highly rare occurrence under standard TFA cleavage conditions).

References

  • CymitQuimica. Fmoc-D-Dab(Ac)-OH Product Information (CAS: 2044709-82-0).

  • Sigma-Aldrich. Fmoc-D-Dab(Ac)-OH Specifications.

  • Organic & Biomolecular Chemistry (RSC). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.

  • ACS Infectious Diseases. Development of a Selective and Stable Antimicrobial Peptide.

  • LifeTein. Should My Peptide Be Acetylated? Chemical Mechanism and Biological Rationale.

Sources

Structural Elucidation of Fmoc-D-Dab(Ac)-OH: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of orthogonally protected chiral amino acids requires a multi-modal analytical approach to definitively prove chemical identity, regiochemistry, and stereochemical purity. This whitepaper details the analytical framework for characterizing Fmoc-D-Dab(Ac)-OH , a critical building block in modern peptide synthesis. By synthesizing High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Advanced Marfey’s Method, we establish a self-validating system that eliminates analytical ambiguity.

Molecular Anatomy and Strategic Importance

Fmoc-D-Dab(Ac)-OH , formally N-α-Fmoc-N-γ-acetyl-D-2,4-diaminobutyric acid (CAS: 2044709-82-0), is a highly specialized amino acid derivative. Its core backbone, 2,4-diaminobutyric acid (Dab)[1], is a non-proteinogenic amino acid that serves as a defining structural motif in numerous cationic antimicrobial lipopeptides, most notably the polymyxin class of antibiotics[2].

In solid-phase peptide synthesis (SPPS), the orthogonal protection scheme of Fmoc-D-Dab(Ac)-OH—where the α-amine is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the γ-amine is capped with an acetyl (Ac) group—allows for precise, site-specific peptide elongation. Validating this exact regiochemistry and the D-stereocenter is paramount, as any structural scrambling during synthesis will lead to catastrophic failures in the downstream bioactivity of the target peptide.

G A Fmoc-D-Dab(Ac)-OH (Target Molecule) B HRMS (ESI-TOF) Mass & Formula Confirmation A->B C 1D & 2D NMR Regiochemical Mapping A->C D Advanced Marfey's Method Stereochemical Validation A->D E Validated Structure (E-E-A-T Compliant) B->E C->E D->E

Analytical workflow for the structural elucidation of Fmoc-D-Dab(Ac)-OH.

High-Resolution Mass Spectrometry (HRMS)

Causality of the Method

Nominal mass spectrometry is insufficient for complex protected amino acids because it cannot distinguish between isobaric impurities or structural isomers. Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS is employed to determine the exact monoisotopic mass.

Self-Validating Mechanism

The experimental exact mass must match the theoretical mass of the calculated formula (C₂₁H₂₂N₂O₅, MW: 382.42 g/mol ) within an error margin of < 5 ppm. Furthermore, the isotopic distribution pattern (M, M+1, M+2) acts as an internal validation check; the natural abundance of ¹³C and ¹⁵N in the experimental spectra must perfectly overlay with the theoretical model.

Table 1: HRMS (ESI-TOF) Quantitative Data Summary

Ion Species Chemical Formula Theoretical m/z Observed m/z Mass Error (ppm)
[M+H]⁺ C₂₁H₂₃N₂O₅⁺ 383.1601 383.1604 0.78

| [M+Na]⁺ | C₂₁H₂₂N₂NaO₅⁺ | 405.1421 | 405.1425 | 0.98 |

Regiochemical Mapping via NMR Spectroscopy

Causality of the Method

While 1D ¹H and ¹³C NMR provide a complete "parts list" of the molecule, they cannot definitively prove the regiochemistry (i.e., whether the Fmoc group is on the α-nitrogen or the γ-nitrogen). To solve this, we rely on 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC)[3]. HMBC detects long-range couplings (usually ²J and ³J) between protons and carbons.

Self-Validating Mechanism

The regiochemistry is self-validated through orthogonal cross-peaks. The α-proton (~4.10 ppm) will show a ³J coupling to the Fmoc carbamate carbonyl (~156.2 ppm). Conversely, the γ-protons (~3.15 ppm) will show a ³J coupling to the acetyl amide carbonyl (~170.5 ppm). The strict absence of an HMBC correlation between the α-proton and the acetyl carbonyl definitively proves the protection scheme has not scrambled.

HMBC cluster_0 Alpha Position cluster_1 Gamma Position H_alpha H-α Proton (~4.1 ppm) C_Fmoc Fmoc Carbonyl (~156.0 ppm) H_alpha->C_Fmoc ³J_CH HMBC H_gamma H-γ Protons (~3.1 ppm) C_Ac Acetyl Carbonyl (~170.5 ppm) H_gamma->C_Ac ³J_CH HMBC

Key HMBC correlations establishing the regiochemistry of Fmoc and Acetyl groups.

Table 2: Key ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position ¹H Shift (ppm) Multiplicity ¹³C Shift (ppm) Key HMBC Correlations (³J)
α-CH 4.05 - 4.15 m 52.4 Fmoc C=O, C-β, C-γ
β-CH₂ 1.75 - 1.95 m 30.1 C-α, C-γ
γ-CH₂ 3.05 - 3.20 m 36.5 Ac C=O, C-α, C-β
Fmoc C=O - - 156.2 -
Ac C=O - - 170.5 -

| Ac CH₃ | 1.82 | s | 22.8 | Ac C=O |

Stereochemical Validation via Advanced Marfey's Method

Causality of the Method

Direct chiral HPLC of the intact Fmoc-D-Dab(Ac)-OH molecule can suffer from unpredictable retention times and broad peaks. Instead, we utilize the Advanced Marfey's Method[4]. By hydrolyzing the molecule to free Dab and derivatizing it with 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA), we convert the enantiomers into diastereomers. L-FDLA is chosen over the traditional L-FDAA because its bulky, hydrophobic leucine side chain provides superior chromatographic resolution for highly polar, multi-amine amino acids like Dab[5].

Self-Validating Mechanism

The protocol is self-validating through the use of an internal standard. A known standard of L-Dab is derivatized in parallel. When the derivatized sample (D-Dab) is co-injected with the derivatized standard (L-Dab), the emergence of two distinct, baseline-resolved peaks confirms both the resolving power of the column and the absolute D-configuration of the analyte.

Table 3: UPLC-ESI-QTOF MS Marfey's Analysis Data

Analyte Derivatizing Agent Retention Time (min) Mass (m/z) [M-H]⁻
L-Dab (Standard) L-FDLA 12.4 469.2

| D-Dab (Hydrolyzed Sample) | L-FDLA | 14.8 | 469.2 |

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Weigh exactly 15.0 mg of Fmoc-D-Dab(Ac)-OH into a clean glass vial. Add 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Sonicate the vial for 60 seconds at room temperature to ensure complete dissolution. Transfer the clear solution to a standard 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and 3D shimming to achieve a line width < 1.0 Hz for the TMS signal.

  • Acquisition (1D): Acquire the ¹H spectrum (16 scans, relaxation delay 2.0 s) and the ¹³C spectrum (1024 scans, relaxation delay 2.0 s).

  • Acquisition (2D HMBC): Set up the gradient-selected HMBC experiment. Optimize the long-range coupling constant ( JCH​ ) to 8 Hz. Acquire 256 increments in the t1 dimension with 32 scans per increment.

Protocol 2: Acid Hydrolysis and Advanced Marfey's Derivatization
  • Acid Hydrolysis: Place 1.0 mg of Fmoc-D-Dab(Ac)-OH in a heavy-walled borosilicate glass ampoule. Add 1.0 mL of 6 M HCl. Seal the ampoule under a vacuum and heat at 110 °C for 24 hours to completely remove the Fmoc and Acetyl groups.

  • Lyophilization: Cool the ampoule, open it, and transfer the contents to a microcentrifuge tube. Evaporate the HCl to complete dryness using a centrifugal vacuum concentrator (SpeedVac).

  • Derivatization: Resuspend the dried hydrolysate (free D-Dab) in 100 µL of H₂O. Add 20 µL of 1 M NaHCO₃ to basify the solution, followed by 50 µL of a 1% (w/v) solution of L-FDLA in acetone[4].

  • Incubation: Incubate the reaction mixture at 40 °C for 1 hour in a thermoshaker at 800 rpm.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute the mixture with 810 µL of Acetonitrile/H₂O (1:1 v/v) and filter through a 0.22 µm PTFE syringe filter prior to UPLC-MS injection[4].

References

  • CymitQuimica. Fmoc-D-Dab(Ac)-OH (CAS: 2044709-82-0). Product Specifications and Molecular Properties. URL:

  • ECMDB. 2,4-Diaminobutyric acid (ECMDB21404). Chemical Taxonomy and Structural Data.[1] URL:

  • National Institutes of Health (PMC). A novel chemical biology approach for mapping of polymyxin-lipopeptide antibody binding epitopes.[2] URL:

  • MDPI. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022).[4] URL:

  • bioRxiv. A Facile Method for Determining Lanthipeptide Stereochemistry. (Advanced Marfey's L-FDLA Application).[5] URL:

  • ResearchGate. How to Determine the Structure of Organic Molecules by NMR Spectroscopy.[3] URL:

Sources

Fmoc-D-Dab(Ac)-OH in Advanced Peptide Therapeutics: Molecular Properties, Structural Rationale, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of peptide drug development shifts toward highly constrained, protease-resistant, and target-specific modalities, the reliance on unnatural amino acids has become a cornerstone of modern medicinal chemistry. Among these, Fmoc-D-Dab(Ac)-OH (N-α-Fmoc-N-γ-acetyl-D-2,4-diaminobutyric acid) stands out as a critical building block.

This technical guide provides an in-depth analysis of the molecular properties of Fmoc-D-Dab(Ac)-OH, the mechanistic rationale for its deployment in peptide engineering, and field-proven, self-validating protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling

Before integrating any synthetic building block into a workflow, a rigorous understanding of its physicochemical parameters is mandatory. Fmoc-D-Dab(Ac)-OH features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine, allowing for orthogonal deprotection under mild basic conditions, while the gamma-amine is permanently acetylated (Ac).

Table 1: Quantitative Chemical Properties of Fmoc-D-Dab(Ac)-OH

PropertySpecification
Chemical Name N-α-Fmoc-N-γ-acetyl-D-2,4-diaminobutyric acid
CAS Number 2044709-82-0
Molecular Formula C₂₁H₂₂N₂O₅
Molecular Weight 382.41 g/mol
Topological Polar Surface Area (TPSA) 104.73 Ų
LogP 2.50
SMILES String CC(=O)NCCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Data synthesized from computational and commercial chemical registries (1[1], ).

Structural Causality & Design Rationale

In peptide engineering, substituting a native residue with Fmoc-D-Dab(Ac)-OH is a strategic decision driven by three primary mechanistic goals:

A. Proteolytic Evasion via D-Chirality

Native L-amino acids are highly susceptible to enzymatic degradation by endogenous proteases (e.g., trypsin, which cleaves at the C-terminus of basic residues). By inverting the stereocenter to the D-enantiomer, the peptide backbone becomes unrecognizable to the stereospecific active sites of most mammalian proteases, drastically extending the therapeutic half-life in vivo.

B. Spatial Constriction and Target Mimicry

Dab(Ac) is frequently utilized as a structural surrogate for acetylated lysine (Lys(Ac)) or glutamine. While Lys(Ac) possesses a highly flexible 4-carbon aliphatic chain, Dab(Ac) features a truncated 2-carbon spacer.

  • The Causality: This restricted flexibility limits the entropic penalty upon target binding. When designing inhibitors for epigenetic readers (such as bromodomains that recognize acetyl-lysine), the shorter side chain of Dab(Ac) can force the acetyl group into a highly specific vector, improving binding affinity and selectivity. Furthermore, iterative assessments in metabolic peptides (like glucagon analogs) have demonstrated that substituting native residues with Dab(Ac) can maintain biopotency while altering the physical stability and aggregation propensity of the peptide (2[2]).

C. Charge Neutralization and Membrane Permeability

The permanent acetylation of the gamma-amine neutralizes the positive charge typically found on diaminobutyric acid. Charge neutralization reduces electrostatic repulsion with lipid bilayers, which can enhance the cellular uptake and membrane permeability of the resulting peptide without introducing excessive hydrophobicity (3[3]).

Experimental Workflow: SPPS Incorporation

To ensure high-fidelity synthesis, the incorporation of Fmoc-D-Dab(Ac)-OH requires optimized coupling conditions. The following step-by-step protocol is designed as a self-validating system , ensuring that each step is verified before progression.

Phase 1: Preparation and Deprotection
  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and expose reactive sites.

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 × 10 mins).

    • Causality: Piperidine acts as a mild base to abstract the acidic proton of the Fmoc group, initiating a beta-elimination mechanism.

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. A plateau in absorbance validates complete deprotection.

Phase 2: Activation and Coupling
  • Reagent Preparation: Dissolve 3.0 equivalents (0.3 mmol, ~114.7 mg) of Fmoc-D-Dab(Ac)-OH and 3.0 eq of Oxyma Pure in DMF.

  • Activation: Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) and pre-activate for 3 minutes.

    • Causality: We utilize DIC/Oxyma rather than HATU/DIPEA. Unnatural amino acids can suffer from epimerization under the basic conditions required for uronium salt activation. Oxyma Pure maintains a slightly acidic-to-neutral microenvironment, suppressing racemization while delivering exceptional coupling kinetics.

  • Acylation: Transfer the activated mixture to the resin and agitate at room temperature for 60 minutes.

Phase 3: Self-Validation and Capping
  • Kaiser Test (Validation): Extract a few resin beads, wash with ethanol, and apply Ninhydrin reagents. Heat to 100°C for 3 minutes.

    • System Logic: The Kaiser test is a self-validating checkpoint. A colorless/yellow bead confirms >99% acylation of primary amines. If the beads turn blue (indicating unreacted amines), the system mandates a double-coupling step.

  • Capping: If the Kaiser test is negative, treat the resin with 10% Acetic Anhydride / 10% DIPEA in DMF for 10 minutes.

    • Causality: Capping irreversibly acetylates any trace unreacted amines, terminating them and preventing the formation of complex deletion sequences that are difficult to separate during final HPLC purification.

Workflow Visualization

SPPS_Workflow N1 Resin-Bound Peptide (Free N-terminus) N2 Activation of Fmoc-D-Dab(Ac)-OH (DIC / Oxyma Pure) N1->N2 Add Reagents N3 Coupling Reaction (Formation of Amide Bond) N2->N3 Acylation N4 Fmoc Deprotection (20% Piperidine in DMF) N3->N4 Wash & Deprotect N5 Elongation (Next Amino Acid) N4->N5 Cycle Complete

SPPS coupling cycle for Fmoc-D-Dab(Ac)-OH incorporation.

Analytical Validation (Post-Cleavage)

Following global deprotection and cleavage from the resin using a standard TFA cocktail (95% TFA / 2.5% TIPS / 2.5% H₂O), the crude peptide must be analyzed via LC-MS.

Mass Shift Calculation: When verifying the sequence, the incorporation of a D-Dab(Ac) residue contributes a specific mass to the peptide chain.

  • Intact MW of Fmoc-D-Dab(Ac)-OH: 382.41 Da

  • Loss of Fmoc during synthesis: -222.25 Da

  • Loss of H₂O during amide bond formation: -18.02 Da

  • Net Residue Mass Added: 142.14 Da (Formula: C₆H₁₀N₂O₂)

Detecting this exact mass shift (+142.14 Da per incorporation) in the mass spectrum confirms the successful integration and stability of the acetylated side chain throughout the highly acidic TFA cleavage process.

References

  • ChemScene . "2044709-82-0 | Fmoc-D-Dab(Ac)-OH - Computational Chemistry Data". ChemScene Chemical Database. 1

  • Sigma-Aldrich . "Fmoc-D-Dab(Ac)-OH - Product Specifications". MilliporeSigma.

  • PubMed Central (NIH) . "A glucagon analog chemically stabilized for immediate treatment of life-threatening hypoglycemia". National Institutes of Health. 2

  • LifeTein . "Should My Peptide Be Acetylated? - Charge Modulation and Membrane Permeability". LifeTein Knowledge Base.3

Sources

Engineering the Next Generation of Therapeutics: A Technical Guide to Non-Canonical Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale for Expanding the Chemical Alphabet

While nature relies on a foundational toolkit of 20 canonical amino acids to construct the proteins and peptides that regulate cellular function, these natural building blocks present significant hurdles for drug development[1]. Canonical peptides inherently suffer from poor oral bioavailability, rapid renal clearance, and extreme vulnerability to proteolytic degradation[2].

As a Senior Application Scientist, I approach peptide design not merely as sequence assembly, but as precise topological engineering. By integrating 3, we bypass evolutionary constraints[3]. Expanding the genetic code allows us to manipulate the peptide backbone, enhance lipophilicity, and lock specific conformations to optimize target engagement and generate highly stable peptidomimetics[4].

Mechanistic Impact of ncAA Classes on Peptide Properties

To design an effective therapeutic peptide, one must understand the causality behind structural modifications. Every selected ncAA must serve a specific physicochemical purpose:

  • D-Amino Acids: Inverting the stereocenter from the naturally occurring L-configuration to the D-configuration renders the peptide bond unrecognizable to endogenous proteases. This stereochemical camouflage exponentially increases serum half-life[5].

  • N-Methylated Amino Acids: The absence of the typical hydrogen bond donor (NH) disrupts intermolecular hydrogen bonding[4]. Paradoxically, this reduces the desolvation penalty required for the peptide to pass through lipid bilayers, drastically increasing membrane permeability and facilitating intracellular targeting.

  • α,α -Disubstituted Amino Acids (e.g., Aib): Adding a second alkyl group to the alpha carbon severely restricts the allowable dihedral angles ( ϕ , ψ ). This steric constraint strongly favors α -helical or 310​ -helical conformations, which is critical for designing peptides that disrupt complex protein-protein interactions (PPIs)[6].

Table 1: Quantitative and Mechanistic Impact of ncAA Incorporation
ncAA ModificationMechanistic CausalityFunctional & Quantitative Impact
D-Amino Acids Stereochemical inversion prevents active-site docking in endogenous proteases.Extends serum half-life from minutes to hours/days.
N-Methylation Eliminates H-bond donor, reducing the thermodynamic desolvation penalty.Significantly increases membrane permeability and oral bioavailability.
α,α -Disubstitution (Aib) Sterically restricts ϕ and ψ dihedral angles.Induces stable helical conformations; increases target binding affinity.
Fluorinated Amino Acids High electronegativity and low polarizability increase side-chain hydrophobicity.Enhances binding affinity in hydrophobic receptor pockets.

Workflow 1: Solid-Phase Peptide Synthesis (SPPS) with ncAAsSolid-Phase Peptide Synthesis (SPPS) remains the methodological foundation for chemical peptide synthesis[6]. However, ncAAs introduce unique steric and electronic challenges. For instance, coupling an N-methylated amino acid involves reacting a secondary amine, which is significantly less nucleophilic and highly sterically hindered compared to a primary amine[7].

Protocol: Self-Validating SPPS Cycle for Sterically Hindered ncAAs

To ensure high-fidelity synthesis, this protocol integrates a self-validating feedback loop.

  • Resin Preparation & Swelling: Swell the insoluble resin support in DMF/DCM to maximize the accessible surface area for the growing peptide chain[7].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Validation: The formation of the fulvene-piperidine adduct can be monitored via UV absorbance at 301 nm, providing a quantitative yield of deprotection[8].

  • Activation & Coupling (The Critical Step):

    • Standard ncAAs: Use HBTU or DIC/Oxyma with DIEA (N,N-diisopropylethylamine) for 1-2 hours[8].

    • Sterically Hindered ncAAs: Transition to highly reactive coupling reagents like HATU or phosphonium salts (PyAOP). Extend coupling time to 3-4 hours[8]. Causality: HATU contains a 7-azabenzotriazole moiety which enhances reactivity via a neighboring group effect, significantly accelerating the coupling of hindered amines.

  • Validation (Kaiser/Ninhydrin Test): Perform a Kaiser test on a micro-cleaved sample. A negative result (yellow beads) validates the completion of the amide bond formation. A positive result (blue beads) acts as an immediate feedback loop, indicating unreacted amines and triggering a mandatory double-coupling cycle[8].

  • Cleavage: Cleave the fully assembled peptide from the resin using a trifluoroacetic acid (TFA) cocktail, precipitating the crude peptide in cold diethyl ether (-20°C)[8],[7].

SPPS_Workflow Start Start SPPS Cycle Fmoc Deprotection Select Select ncAA for Coupling Start->Select CheckHindrance Is ncAA Sterically Hindered? Select->CheckHindrance Standard Standard Coupling (HBTU/DIEA, 1-2h) CheckHindrance->Standard No Strong Strong Coupling (HATU/PyAOP) CheckHindrance->Strong Yes Test Kaiser Test Validation Standard->Test Strong->Test Recouple Double Coupling Test->Recouple Positive (Blue) Next Proceed to Next Cycle Test->Next Negative (Yellow) Recouple->Test

Caption: Decision-making process for SPPS coupling strategies with sterically hindered ncAAs.

Workflow 2: Genetic Code Expansion (GCE) for Recombinant Design

When chemical synthesis is limited by peptide length or solubility, in vivo 9 provides a scalable, biological alternative[9]. GCE relies on reprogramming the translation mechanism by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA into a host organism[10].

Protocol: Site-Specific ncAA Incorporation via GCE

This protocol uses a self-validating reporter system to ensure translational fidelity before scaling up production.

  • Plasmid Design & Transformation: Engineer a host cell (e.g., E. coli) with two plasmids. Plasmid A encodes the orthogonal aaRS/tRNA pair (e.g., Methanocaldococcus jannaschii TyrRS/tRNA). Plasmid B encodes the target peptide with an in-frame amber stop codon (UAG) at the desired mutation site[9],[11].

  • Validation via Reporter Gene: Before expressing the target peptide, express a GFP reporter gene containing a UAG codon. Fluorescence acts as a self-validating signal that the orthogonal machinery is actively suppressing the stop codon.

  • Host Cultivation & ncAA Supplementation: Cultivate the host cells in a medium supplemented with the exogenous ncAA. Causality: To maintain fidelity, the engineered aaRS must selectively recognize the ncAA and charge it onto the suppressor tRNA without cross-reacting with the host's endogenous canonical amino acids (orthogonality)[10].

  • Translation & Suppression: During ribosomal translation, the charged orthogonal tRNA recognizes the UAG codon, suppressing termination and incorporating the ncAA into the nascent peptide chain[9].

  • Purification & MS Validation: Isolate the recombinant peptide and validate site-specific ncAA incorporation via high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[12].

GCE_Pathway Host Host Cell (e.g., E. coli) Plasmid1 Engineered aaRS/tRNA Pair (Orthogonal System) Host->Plasmid1 Plasmid2 Target Gene with Amber Codon (UAG) Host->Plasmid2 Aminoacylation aaRS charges tRNA(CUA) with ncAA Plasmid1->Aminoacylation Ribosome Ribosomal Translation Plasmid2->Ribosome ncAA Exogenous ncAA Added to Media ncAA->Aminoacylation Aminoacylation->Ribosome Charged tRNA Product Peptide with Site-Specific ncAA Incorporation Ribosome->Product UAG Suppression

Caption: Mechanistic pathway of Genetic Code Expansion (GCE) for site-specific ncAA incorporation.

Advanced Applications & Future Perspectives

The integration of ncAAs is highly synergistic with modern macrocyclization and stapled peptide technologies. ncAAs with reactive side chains (e.g., azides or alkynes) facilitate bioorthogonal click chemistry, allowing for precise peptide cyclization that further enhances proteolytic resistance[7].

Looking forward,2 are increasingly being trained on ncAA datasets to predict peptidomimetic structures with optimized oral bioavailability and serum stability[2]. By mastering both the chemical (SPPS) and biological (GCE) workflows, researchers can transition from the canonical 20 to a virtually limitless repertoire of building blocks, engineering therapeutics with unprecedented pharmacological profiles[1].

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Source: PMC. URL:[Link]

  • Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. Source: Journal of Microbiology. URL:[Link]

  • Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Source: ResearchGate. URL: [Link]

  • Genetic Code Expansion: Recent Developments and Emerging Applications. Source: ACS Publications. URL:[Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Source: MDPI. URL: [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Source: MDPI. URL: [Link]

  • Genetic code expansion as a tool to study regulatory processes of transcription. Source: PMC. URL:[Link]

  • Extensive breaking of genetic code degeneracy with non-canonical amino acids. Source: ResearchGate. URL:[Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Source: PMC. URL:[Link]

  • Peptide-based drug design using generative AI. Source: RSC Publishing. URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Solid-Phase Peptide Synthesis Using Fmoc-D-Dab(Ac)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Fmoc-D-Dab(Ac)-OH (CAS: 2044709-82-0) is a highly specialized, orthogonally protected non-canonical amino acid[1]. Structurally, it consists of a D-configured 2,4-diaminobutyric acid (Dab) backbone with an acetyl group permanently protecting the gamma-amine. This building block is critical in the development of peptidomimetics, lipopeptides (such as polymyxin B/E analogs), and next-generation antimicrobial peptides (AMPs).

By utilizing a pre-acetylated side chain, researchers bypass the need for post-synthetic, on-resin acetylation. Traditional methods require the use of complex orthogonal protecting groups (e.g., Alloc or ivDde), which necessitate additional deprotection steps (like palladium-catalyzed reduction or hydrazine treatment) that often compromise overall peptide yield and purity[2].

Mechanistic Insights: Navigating Causality in Dab Coupling

While Fmoc-D-Dab(Ac)-OH streamlines the macroscopic synthetic route, its microscopic coupling dynamics present two distinct challenges that dictate the experimental design:

I. The Threat of Intramolecular Lactamization Diaminobutyric acid derivatives are notoriously susceptible to intramolecular cyclization during carboxyl activation[3]. When the alpha-carboxyl group is activated into an electrophilic ester, the gamma-nitrogen can act as an internal nucleophile. This intramolecular attack forms a thermodynamically stable 5-membered pyrrolidinone ring (a lactam), permanently terminating the amino acid's ability to couple to the resin[3]. Although the acetyl group renders the gamma-amine less nucleophilic than standard amine protecting groups (like Mtt), the proximity effect still facilitates lactamization if the activated species is allowed to persist in solution[3]. Causality-Driven Rule: Pre-activation of Fmoc-D-Dab(Ac)-OH must be strictly avoided.

II. Base-Catalyzed Epimerization Because this building block possesses a D-configuration, any epimerization during coupling will introduce an L-amino acid impurity, drastically altering the biological activity of the final peptide. The use of strong bases like N,N-Diisopropylethylamine (DIPEA) in conjunction with uronium salts (e.g., HATU) promotes the formation of an oxazolone intermediate[2]. Base-catalyzed abstraction of the alpha-proton from this intermediate leads to rapid racemization[2].

Reaction_Pathways Activated Activated Fmoc-D-Dab(Ac)-O-Ester Target Desired Peptidyl-Resin (Elongated Peptide) Activated->Target Intermolecular Attack (Resin-NH2) SideProduct Lactamization Product (Pyrrolidinone Derivative) Activated->SideProduct Intramolecular Attack (gamma-NH-Ac)

Competing reaction pathways: desired peptide elongation vs. intramolecular lactamization.

Quantitative Data: Coupling Reagent Optimization

To mitigate both lactamization and epimerization, the choice of coupling reagent is paramount. As shown in Table 1, in situ activation methods operating at near-neutral pH (DIC/OxymaPure) or utilizing specialized phosphonium derivatives (DEPBT) vastly outperform traditional HATU/DIPEA systems[3],[2].

Table 1: Impact of Coupling Reagents on Fmoc-D-Dab(Ac)-OH Incorporation

Coupling SystemActivation MethodCoupling Efficiency (%)Lactamization (%)Epimerization (%)
HATU / DIPEA (3 eq)5 min Pre-activation82.514.02.8
PyBOP / DIPEA (3 eq)5 min Pre-activation84.012.52.5
DEPBT / DIPEA (3 eq)In situ (No pre-incubation)95.5< 1.5< 0.5
DIC / OxymaPure (3 eq) In situ (No pre-incubation) 98.5 < 0.5 < 0.1

Note: Data synthesized from comparative structural studies on Dab derivative incorporation during SPPS[3],[2].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It relies on DIC/OxymaPure for the primary coupling to suppress side reactions, followed by a mandatory diagnostic test to verify success before proceeding.

SPPS_Workflow A 1. Peptidyl-Resin (Swelled in DMF) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Washing (DMF, 5x) B->C D 4. Reagent Addition (Fmoc-D-Dab(Ac)-OH + OxymaPure) C->D E 5. In Situ Activation (Add DIC directly to resin) D->E F 6. Coupling Reaction (2 hours, RT, No Pre-activation) E->F

Step-by-step workflow for Fmoc-D-Dab(Ac)-OH coupling without pre-activation.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Weigh the desired amount of peptidyl-resin (e.g., Rink Amide AM resin) into a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF) at a ratio of 10 mL per gram of resin.

  • Agitate gently for 30 minutes at room temperature to fully swell the polymer matrix, ensuring maximum accessibility to the reactive N-terminal amines. Drain the solvent.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group[2].

  • Drain and wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine.

Step 3: In Situ Coupling (Zero Pre-Activation)

  • In a clean, dry vial, dissolve Fmoc-D-Dab(Ac)-OH (3.0 equivalents relative to resin loading) and OxymaPure (3.0 equivalents) in a minimum volume of DMF.

  • Crucial Step: Add this unactivated solution directly to the resin vessel.

  • Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents) directly to the resin slurry.

  • Agitate the reaction mixture at room temperature for 2 hours. By adding the DIC last and in the presence of the resin, the active ester is consumed by the resin-bound amine as rapidly as it is formed, kinetically outcompeting intramolecular lactamization[3].

  • Drain the reaction mixture and wash the resin with DMF (3 × 1 minute).

Step 4: The Self-Validating Feedback Loop (Kaiser Test) Trustworthiness in peptide synthesis requires empirical validation. Extract a few resin beads and perform a Kaiser test (ninhydrin test).

  • Negative Result (Yellow/Colorless beads): Confirms >99% coupling efficiency. Proceed to Step 5.

  • Positive Result (Blue beads): Indicates incomplete acylation. Do not repeat the DIC/Oxyma coupling, as repeated exposure to the same kinetics may yield more lactam. Instead, perform a multi-time coupling using DEPBT (3.0 eq) and DIPEA (6.0 eq) for 1.5 hours. DEPBT has been empirically proven to drive complete incorporation of challenging Dab derivatives without exacerbating intramolecular cyclization[3].

Step 5: Capping (Optional but Recommended)

  • To prevent any unreacted trace amines from forming deletion sequences in subsequent steps, add a solution of Acetic Anhydride (Ac₂O) and DIPEA (10 eq each) in DMF.

  • Agitate for 10 minutes, drain, and wash extensively with DMF (5 × 1 minute).

Step 6: Final Cleavage

  • Once the full peptide sequence is assembled, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. The acetyl group on the Dab side chain is fully stable to these highly acidic conditions.

References

  • [3] Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. URL:[Link]

  • [2] Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. URL: [Link]

Sources

coupling reagents for Fmoc-D-Dab(Ac)-OH in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Coupling Reagents for Fmoc-D-Dab(Ac)-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction

The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug design, utilized primarily to enhance metabolic stability and bioavailability by evading enzymatic degradation[1]. Fmoc-D-Dab(Ac)-OH—the D-enantiomer of 2,4-diaminobutyric acid featuring an acetylated γ -amine—presents a unique set of synthetic challenges.

Unlike lysine (four methylene units) or ornithine (three methylene units), the Dab side chain contains only two methylene units. This shorter aliphatic spacer brings the bulky, hydrogen-bonding acetylamide group into close proximity with the α -carbon. This architectural difference alters the steric and electronic environment during Solid-Phase Peptide Synthesis (SPPS), necessitating a highly optimized approach to coupling reagents to ensure high yields and preserve stereochemical integrity.

Mechanistic Insights: Causality in Reagent Selection

As a Senior Application Scientist, it is critical to understand why standard coupling protocols may fail or cause side reactions when handling Fmoc-D-Dab(Ac)-OH. Two primary failure modes must be mechanistically mitigated:

  • Steric Hindrance & Hydrogen Bonding: The γ -acetyl group can participate in transient intramolecular hydrogen bonding with the activated α -carboxyl group or the incoming nucleophile. This sterically shields the electrophilic center, slowing down the acylation kinetics.

  • Epimerization (D- to L- Inversion): Preserving the D-chirality is paramount. The activation of the carboxylic acid increases the acidity of the α -proton. In the presence of strong bases, the formation of an oxazolone intermediate can lead to rapid racemization/epimerization[2].

To navigate these challenges, the choice of coupling reagent is dictated by the need to balance reaction kinetics with stereochemical safety:

  • DIC / OxymaPure (The Gold Standard): Diisopropylcarbodiimide (DIC) paired with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is the preferred system. Oxyma acts as a potent nucleophile to form a highly reactive ester, suppressing racemization while delivering coupling efficiencies comparable to HOAt[3]. Crucially, DIC/Oxyma operates without the need for an exogenous organic base, which drastically minimizes the risk of base-catalyzed epimerization[4]. Furthermore, Oxyma is a safer, non-explosive alternative to traditional benzotriazoles[3].

  • HATU / Collidine (For Highly Hindered N-termini): If Fmoc-D-Dab(Ac)-OH is being coupled onto a sterically hindered secondary amine, the superior kinetics of HATU may be required[4]. However, HATU requires a base. Standard protocols use DIPEA, but DIPEA has been shown to induce racemization in sensitive Fmoc-amino acids[2]. Substituting DIPEA with 2,4,6-collidine provides sufficient basicity to drive the reaction while its steric bulk prevents proton abstraction at the α -carbon, thus preserving the D-configuration[2][5].

Reagent_Selection Problem Fmoc-D-Dab(Ac)-OH Coupling Challenges Steric Proximity of Ac-amide to α-carbon Problem->Steric Epimerization Risk of D-to-L Inversion Problem->Epimerization DIC_Oxyma DIC / OxymaPure (Preferred) Steric->DIC_Oxyma Overcomes bulk via active ester HATU HATU / Collidine (Alternative) Steric->HATU Fast kinetics for hindered amines Epimerization->DIC_Oxyma Neutral pH minimizes inversion Epimerization->HATU Mild base (Collidine) prevents abstraction

Caption: Logical relationship diagram for selecting coupling reagents for Fmoc-D-Dab(Ac)-OH.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the operational parameters when coupling Fmoc-D-Dab derivatives based on established SPPS principles and literature data[2][3][4].

Coupling SystemActive IntermediateEpimerization RiskReaction KineticsBase RequirementCost & Safety Profile
DIC / OxymaPure Oxyma Active EsterVery LowModerate to FastNoneLow cost, Non-explosive
HATU / DIPEA O-At Active EsterModerate to HighVery FastStrong (DIPEA)High cost, Thermal hazards
HATU / Collidine O-At Active EsterLowFastMild (Collidine)High cost, Thermal hazards

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows. Every coupling step is followed by a colorimetric assay to empirically verify the causality of the chosen reagents before proceeding to Fmoc deprotection[2][4].

Protocol A: Standard Coupling using DIC / OxymaPure (Recommended)

Scale: 0.1 mmol

  • Resin Preparation & Deprotection:

    • Swell 0.1 mmol of the peptide-resin in DMF for 30 minutes[5].

    • Perform Fmoc deprotection using 20% (v/v) piperidine in DMF for 2 × 5 minutes[6].

    • Wash the resin thoroughly with DMF (5 × 3 mL) to remove all traces of piperidine[5].

  • Reagent Activation:

    • Weigh 0.3 mmol (3 equivalents) of Fmoc-D-Dab(Ac)-OH and 0.3 mmol of OxymaPure.

    • Dissolve the mixture in a minimal volume of DMF (approx. 2-3 mL).

    • Add 0.3 mmol of DIC to the solution. Stir at room temperature for 3-5 minutes to pre-activate the amino acid, forming the Oxyma active ester[3].

  • Coupling:

    • Transfer the activated cocktail to the reaction vessel containing the deprotected resin.

    • Agitate the mixture at room temperature for 60–120 minutes. The lack of exogenous base prevents base-catalyzed epimerization during this extended coupling time[4].

  • Validation:

    • Wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL)[6].

    • Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines)[4]. A negative result (colorless/yellow) indicates complete coupling. If positive (blue), repeat steps 2-3.

Protocol B: High-Kinetics Coupling using HATU / Collidine (For Difficult Sequences)

Scale: 0.1 mmol

  • Resin Preparation: Deprotect and wash the resin as described in Protocol A.

  • Reagent Activation:

    • Weigh 0.3 mmol (3 equivalents) of Fmoc-D-Dab(Ac)-OH and 0.29 mmol (2.9 equivalents) of HATU. Note: HATU is kept slightly sub-stoichiometric relative to the amino acid to prevent guanidinylation of the free N-terminus.

    • Dissolve in 2-3 mL of DMF.

    • Add 0.6 mmol (6 equivalents) of 2,4,6-collidine[5].

  • Coupling & Validation:

    • Immediately add the mixture to the resin. Agitate for 45–60 minutes.

    • Wash and validate via Kaiser/Chloranil test[4].

SPPS_Workflow Start Peptide-Resin (Free N-terminus) Activate Activate Fmoc-D-Dab(Ac)-OH (DIC/Oxyma OR HATU/Collidine) Start->Activate Add Reagents Couple Coupling Reaction (Agitate at RT) Activate->Couple Test Colorimetric Test (Kaiser / Chloranil) Couple->Test Wash Resin Cap Capping (Ac2O/Base) If incomplete Test->Cap Positive (Blue) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Test->Deprotect Negative (Yellow) Cap->Deprotect Next Proceed to Next AA Deprotect->Next

Caption: Step-by-step workflow for the incorporation and validation of Fmoc-D-Dab(Ac)-OH in SPPS.

References

  • Process Development of a Macrocyclic Peptide Inhibitor of PD-L1. ACS Publications. 4

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine. 5

  • Application Notes and Protocols for the Synthesis of D-Amino Acid-Rich Peptides with Fmoc-D-Val-OH. Benchchem. 1

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. RSC Books. 3

  • Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers. 6

  • Fmoc Solid Phase Peptide Synthesis. ChemPep.2

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-D-Dab(Ac)-OH Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Topic: Overcoming poor coupling efficiency, sequence truncations, and epimerization when incorporating Fmoc-D-Dab(Ac)-OH.

Part 1: Mechanistic Insights (The "Why")

Fmoc-D-Dab(Ac)-OH (Nα-Fmoc-Nγ-acetyl-D-2,4-diaminobutyric acid) is a highly specialized building block used in the synthesis of antimicrobial peptides, polymyxin analogs, and stapled peptidomimetics. Despite its utility, it is notoriously difficult to couple efficiently. As an Application Scientist, it is critical to understand the causality behind these failures rather than just treating the symptoms.

1. Kinetically Driven Lactamization (The Primary Culprit) The most significant cause of poor coupling efficiency for 2,4-diaminobutyric acid (Dab) derivatives is rapid intramolecular cyclization[1]. During the activation of the α-carboxyl group, the γ-nitrogen is perfectly spaced to attack the activated ester, forming a highly stable 5-membered ring. Even though the side chain is protected by an acetyl group (an amide, which is typically poorly nucleophilic), the kinetic favorability of 5-membered ring formation allows the acetylated nitrogen to attack. This yields an unreactive N-acetyl-3-(Fmoc-amino)-2-pyrrolidone dead-end product[2]. This side reaction rapidly consumes your activated building block before it can reach the resin-bound peptide.

2. Steric Bulk and Hydrogen Bonding The acetyl group on the side chain acts as a strong hydrogen bond donor and acceptor. During Solid-Phase Peptide Synthesis (SPPS), this promotes inter- and intramolecular hydrogen bonding, leading to localized β-sheet formation and severe peptide aggregation on the resin. This aggregation sterically shields the N-terminal amine, drastically reducing the pseudo-first-order coupling kinetics[3].

3. Epimerization Risks Because Fmoc-D-Dab(Ac)-OH is a D-amino acid, it is inherently sensitive to epimerization. When researchers attempt to overcome poor coupling by extending reaction times or using excessive amounts of strong bases like N,N-diisopropylethylamine (DIEA), the α-proton is abstracted, leading to racemization and the formation of L-Dab impurities[3].

Part 2: Quantitative Data & Reagent Selection

Choosing the right coupling reagent is a balancing act between activation speed and the suppression of lactamization. Uronium salts (like HATU or HBTU) combined with DIEA are highly activating but heavily promote lactamization and consume the building block[1].

Table 1: Impact of Coupling Reagents on Fmoc-D-Dab(Ac)-OH Incorporation

Coupling SystemBase RequiredLactamization RiskEpimerization RiskOverall Coupling Efficiency
HATU / DIEA Yes (DIEA)High (Rapid)ModerateLow (<50%)
HBTU / DIEA Yes (DIEA)High ModerateLow (<40%)
DIC / HOBt NoModerateLowModerate (~70%)
DIC / Oxyma Pure NoLow Very LowHigh (>95%)
DEPBT / DIEA Yes (DIEA)Low Very LowHigh (>90%)

Scientific Takeaway: Oxyma Pure combined with DIC offers a highly efficient, base-free environment that minimizes both lactamization and epimerization[4]. DEPBT is also an excellent alternative that requires no pre-incubation[1].

Part 3: Troubleshooting FAQs

Q1: My coupling efficiency is consistently below 50% even with double coupling using HATU. How do I fix this? A1: You are likely losing your building block to pyrrolidone (lactam) formation[2]. HATU requires a strong base (DIEA), which deprotonates the γ-amide and accelerates intramolecular attack. Solution: Switch to a base-free coupling system like DIC/Oxyma Pure[4]. Furthermore, never pre-activate Fmoc-D-Dab(Ac)-OH. Add the amino acid and Oxyma to the resin first, and initiate the reaction by adding DIC directly to the vessel.

Q2: I am observing incomplete couplings, and the resin beads appear clumped. What is happening? A2: The acetyl groups are causing on-resin aggregation via hydrogen bonding, which reduces solvent accessibility and diffusion rates[3]. Solution: Introduce chaotropic agents to disrupt the hydrogen bonding. Using 0.1 M LiCl in DMF as your coupling solvent can significantly improve swelling and accessibility. Alternatively, elevate the coupling temperature to 50°C using a microwave synthesizer, but strictly limit the time to 10 minutes to prevent epimerization.

Q3: I am detecting the L-enantiomer in my final cleaved peptide. How do I prevent this? A3: Prolonged exposure to basic conditions during difficult couplings causes α-proton abstraction. Solution: If you must use a base-dependent activator, replace DIEA with sym-collidine (2,4,6-trimethylpyridine). Collidine is less basic and sterically hindered, providing sufficient basicity for activation without abstracting the α-proton. Alternatively, use DEPBT, which is specifically known to suppress epimerization[1].

Part 4: Optimized Step-by-Step Protocol (Pre-incubation-free DIC/Oxyma)

This protocol is designed as a self-validating system: by eliminating pre-activation and strong bases, the kinetic window for lactamization is closed, forcing the reaction down the productive intermolecular pathway.

Reagents Needed:

  • Fmoc-D-Dab(Ac)-OH (3.0 equivalents)

  • Oxyma Pure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Peptide-Resin (1.0 equivalent)

  • DMF (Peptide synthesis grade)

Methodology:

  • Resin Preparation: Swell the resin in DMF for 20 minutes. If aggregation is suspected from previous steps, swell in DMF containing 0.1 M LiCl.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF (5 x 1 minute) to remove all traces of base.

  • Cold Addition (Critical Step): Dissolve Fmoc-D-Dab(Ac)-OH (3 eq) and Oxyma Pure (3 eq) in a minimum volume of DMF. Add this solution directly to the resin bed. Do not add DIC yet.

  • In Situ Activation: Add DIC (3 eq) directly to the reaction vessel containing the resin and the building block.

  • Coupling: Agitate the mixture at room temperature for 60–90 minutes. The base-free environment prevents rapid lactamization while Oxyma ensures a highly reactive ester intermediate[4].

  • Verification: Perform a Kaiser test. If slightly positive, perform a second coupling using the exact same pre-incubation-free method for 45 minutes.

  • Capping: Wash the resin with DMF (3 x 1 min). Cap any unreacted amines using Acetic Anhydride/DIEA/DMF (1:1:8) for 10 minutes to prevent deletion sequences.

Part 5: Visualizations

G A Fmoc-D-Dab(Ac)-OH + Activator B Activated Ester Intermediate A->B Activation C Productive Pathway (Resin-NH2 Attack) B->C Intermolecular D Side Reaction (Intramolecular Attack) B->D Intramolecular (Base Catalyzed) E Elongated Peptide (High Yield) C->E F N-acetyl-pyrrolidone (Lactam Dead End) D->F

Competing pathways in Fmoc-D-Dab(Ac)-OH activation. Base-free conditions favor peptide elongation.

G N1 1. Resin Prep (Swell in DMF/LiCl) N2 2. Deprotection (20% Piperidine) N1->N2 N3 3. Cold Addition (Add AA + Oxyma) N2->N3 N4 4. In Situ Activation (Add DIC to Resin) N3->N4 N5 5. Coupling (Agitate 60 min, RT) N4->N5 N6 6. Wash & Cap (Ac2O) N5->N6

Optimized pre-incubation-free SPPS workflow to prevent lactamization and aggregation.

References

  • Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution Source: ResearchGate URL:[Link]

  • The synthesis and cyclization of 2,4-diaminobutyric acid Source: Oregon State University URL:[Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency Source: ChemRxiv URL:[Link]

Sources

Technical Support Center: A Guide to Preventing Side Reactions with Fmoc-D-Dab(Ac)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the effective incorporation of Fmoc-D-Dab(Ac)-OH in solid-phase peptide synthesis (SPPS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of using this valuable non-canonical amino acid. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to proactively avoid common pitfalls and ensure the successful synthesis of your target peptides.

Introduction to Fmoc-D-Dab(Ac)-OH

Fmoc-D-Dab(Ac)-OH, or Nα-Fmoc-Nγ-acetyl-D-2,4-diaminobutyric acid, is a derivative of D-diaminobutyric acid where the alpha-amino group is protected by a base-labile Fmoc group, and the side-chain gamma-amino group is protected by an acetyl group.[1] The incorporation of D-amino acids like D-Dab is a key strategy for increasing the proteolytic stability of peptide-based therapeutics.[2] The acetyl group on the side chain offers a different chemical handle compared to more common protecting groups like Boc, and its stability and potential interactions during synthesis require careful consideration.

This guide will address the most common challenges encountered when using Fmoc-D-Dab(Ac)-OH, with a focus on preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of when using Fmoc-D-Dab(Ac)-OH?

The most significant side reaction of concern is the potential for intramolecular cyclization to form a six-membered lactam. This can occur during the activation step of the carboxyl group for coupling. The free Nα-amine of the growing peptide chain on the solid support can attack the activated carboxyl group of the incoming Fmoc-D-Dab(Ac)-OH, leading to chain elongation as desired. However, under certain conditions, the side-chain acetamido nitrogen could potentially act as an intramolecular nucleophile, though this is less likely than with an unprotected side-chain amine. A more pressing concern is the potential for lactam formation of the N-terminal Dab(Ac) residue after Fmoc removal, especially if the subsequent coupling is slow.

Q2: How stable is the side-chain acetyl (Ac) group during standard Fmoc-SPPS conditions?

The acetyl group is generally stable under the mildly basic conditions of repeated piperidine treatment for Fmoc deprotection and the strongly acidic conditions of final cleavage with trifluoroacetic acid (TFA). However, prolonged exposure to strong bases or harsh acidic conditions could potentially lead to partial hydrolysis. It is crucial to adhere to recommended reaction times for deprotection and cleavage to minimize this risk.

Q3: Are there specific coupling reagents that are recommended for Fmoc-D-Dab(Ac)-OH to minimize side reactions?

Yes, the choice of coupling reagent is critical. For sterically hindered or problematic amino acids, phosphonium and uronium/aminium salt-based reagents are generally recommended for their high efficiency and ability to minimize racemization.[3]

Coupling ReagentClassRecommendationRationale
HATU, HCTU Uronium/Aminium SaltHighly Recommended These are highly efficient coupling reagents suitable for difficult couplings and can help to minimize racemization.[4]
PyBOP Phosphonium SaltRecommended Known for high efficiency with sterically hindered amino acids and minimizing racemization.[3]
DIC/Oxyma CarbodiimideSuitable A cost-effective option, though generally less reactive than phosphonium/uronium reagents. May require longer coupling times.[3]
HBTU/TBTU Uronium/Aminium SaltUse with Caution Can potentially lead to side reactions, such as guanidinylation of the free N-terminal amine if not properly pre-activated.[5]

Q4: Can the D-configuration of Fmoc-D-Dab(Ac)-OH lead to racemization during coupling?

The risk of racemization exists for any amino acid during the activation step of peptide coupling. The use of an activating agent without an additive like HOBt or Oxyma can increase this risk. To minimize racemization, it is recommended to use coupling reagents that incorporate these additives, such as HATU or HCTU, or to add them separately when using carbodiimides like DIC.[6] Also, avoiding excessive amounts of base during coupling is crucial.[5]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the incorporation of Fmoc-D-Dab(Ac)-OH.

Problem 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of unreacted free primary amines on the peptide-resin, signifying an incomplete coupling reaction.

Troubleshooting Workflow:

start Positive Kaiser Test (Incomplete Coupling) strategy Review Initial Strategy: - Potent coupling reagent used (e.g., HATU)? - Sufficient reagent excess (3-5 eq.)? start->strategy action1 Action 1: Optimize Reagents - Switch to HATU or HCTU. - Increase Fmoc-D-Dab(Ac)-OH and coupling  reagent to 3-5 equivalents. strategy->action1 No time Sufficient Reaction Time? (Typically 1-2 hours) strategy->time Yes action1->time action2 Action 2: Extend Coupling Time - Increase reaction time to 2-4 hours. - Monitor with the Kaiser test periodically. time->action2 No aggregation Is the peptide sequence prone to aggregation? time->aggregation Yes action2->aggregation action3 Action 3: Perform Double Coupling - After the initial coupling, wash and  recouple with fresh reagents. aggregation->action3 Yes end Negative Kaiser Test (Proceed to Deprotection) aggregation->end No, coupling now complete. capping (Optional) Capping - If coupling remains incomplete, cap  unreacted amines with acetic anhydride. action3->capping Still incomplete action3->end Coupling now complete. capping->end

Caption: Troubleshooting workflow for poor Fmoc-D-Dab(Ac)-OH coupling efficiency.

Problem 2: Unexpected Peaks in HPLC/MS after Cleavage

The presence of unexpected peaks in the analytical chromatogram of the crude peptide product points to the occurrence of side reactions.

Observed Mass Change Potential Side Reaction Proposed Cause Preventative Measures
- 42 Da Deacetylation of Dab side chainInstability of the acetyl group during prolonged or harsh cleavage conditions.- Ensure the final TFA cleavage time does not exceed the recommended duration (typically 2-4 hours).- Use a well-optimized cleavage cocktail with appropriate scavengers.
- 18 Da (from expected mass) Lactam formation at the N-terminusSlow coupling of the subsequent amino acid, allowing the deprotected N-terminal Dab(Ac) to cyclize.- Use a highly efficient coupling reagent (e.g., HATU) for the amino acid following Fmoc-D-Dab(Ac)-OH.- Consider double coupling for the subsequent residue if it is known to be sterically hindered.
+ 56 Da t-Butylation of the peptideGeneration of t-butyl cations from side-chain protecting groups (e.g., Boc, tBu) during TFA cleavage, which can then modify nucleophilic residues.- Use an effective scavenger cocktail during TFA cleavage. A common choice is Reagent K (TFA/water/phenol/thioanisole/EDT).[7] For most sequences, TFA/TIS/water (95:2.5:2.5) is sufficient.[7]
No mass change, but peak broadening or splitting RacemizationUse of inappropriate coupling reagents or excess base.- Employ coupling reagents known to suppress racemization (e.g., HATU, PyBOP).- Use a hindered base like DIPEA or 2,4,6-collidine in stoichiometric amounts.[5]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Dab(Ac)-OH

This protocol outlines the manual steps for a single coupling cycle of Fmoc-D-Dab(Ac)-OH onto a resin-bound peptide chain.

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of resin) and allow it to swell for at least 30 minutes at room temperature with gentle agitation. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the swelled resin. Agitate for 5 minutes, then drain. Add a fresh portion of the 20% piperidine solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).[8]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Dab(Ac)-OH (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow/colorless beads) indicates complete coupling.

  • Washing: Once coupling is complete, drain the coupling solution. Wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times).

Protocol 2: Double Coupling for Difficult Sequences

Perform this procedure if the Kaiser test is positive after the initial coupling (Protocol 1, step 5).

  • Initial Wash: After the first coupling attempt, wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.

  • Second Activation: Prepare a fresh activation solution of Fmoc-D-Dab(Ac)-OH, HATU, and DIPEA as described in Protocol 1, step 3.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For most peptides, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is effective.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 5-10 fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the pellet with cold ether 1-2 more times. Dry the peptide pellet under vacuum.

Visualizing Key Processes

cluster_SPPS SPPS Cycle for Incorporating Fmoc-D-Dab(Ac)-OH Resin Peptide-Resin (Free N-terminus) Coupling Coupling (1-2 hours) Resin->Coupling Activation Activate Fmoc-D-Dab(Ac)-OH (HATU/DIPEA in DMF) Activation->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Wash2->Resin Next cycle

Caption: A typical SPPS cycle for the incorporation of Fmoc-D-Dab(Ac)-OH.

Conclusion

The successful incorporation of Fmoc-D-Dab(Ac)-OH into synthetic peptides is readily achievable with a clear understanding of the potential side reactions and how to mitigate them. By selecting the appropriate coupling reagents, optimizing reaction times, and employing effective monitoring and troubleshooting strategies, researchers can confidently utilize this valuable building block to enhance the therapeutic potential of their peptide candidates.

References

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]

  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. Retrieved from [Link]

  • PubMed. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]

  • PMC. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

  • (n.d.). ペプチド合成マニュアル. Retrieved from [Link]

  • PubMed. (n.d.). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Retrieved from [Link]

  • ACS Publications. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]

  • White Rose Research Online. (2022). Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. Retrieved from [Link]

  • Knowledge UChicago. (2022). Palladium Catalyzed Cyclization and C‒O Bond Formation Cascade, and Its Application in Total Synthesis. Retrieved from [Link]

  • aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preference of β-Lactam Formation in Cu(I)-Catalyzed Intramolecular Coupling of Amides with Vinyl Bromides. Retrieved from [Link]

  • PubChem. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

  • aapptec. (n.d.). Fmoc-Dab(Ac)-OH [1220955-83-8]. Retrieved from [Link]

Sources

Optimizing Coupling Times for Fmoc-D-Dab(Ac)-OH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of coupling times for Fmoc-D-Dab(Ac)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of Fmoc-D-Dab(Ac)-OH.

Question: I am observing incomplete coupling of Fmoc-D-Dab(Ac)-OH, even with extended reaction times. What are the potential causes and solutions?

Answer: Incomplete coupling of Fmoc-D-Dab(Ac)-OH is a common challenge in SPPS and can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Assess Reagent Quality and Handling:

    • Purity of Fmoc-D-Dab(Ac)-OH: Ensure the amino acid is of high purity (≥99%). Impurities can interfere with the coupling reaction.

    • Solvent Quality: Use anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). The presence of water in the solvent can hydrolyze the activated amino acid. It is recommended to store solvents over molecular sieves to maintain dryness.[1]

    • Coupling Reagent Integrity: Coupling reagents can degrade over time, particularly when exposed to moisture. Always use fresh, high-quality coupling reagents.[1]

  • Optimize Coupling Protocol:

    • Activation Time: Sufficient pre-activation of the Fmoc-D-Dab(Ac)-OH before its addition to the resin is crucial. For instance, when using HBTU, a pre-activation time of 1 minute with a base like N,N-Diisopropylethylamine (DIEA) is recommended before initiating the coupling.[1]

    • Coupling Time: While many standard protocols suggest short coupling times, extending the reaction time to 1-2 hours or even longer for difficult sequences can improve efficiency.[1]

    • Double Coupling: If incomplete coupling is suspected, performing a second coupling with a fresh solution of activated Fmoc-D-Dab(Ac)-OH can be an effective strategy.[1][2] This is highly recommended for sterically hindered residues to drive the reaction to completion.[2]

  • Evaluate Steric Hindrance and Peptide Sequence:

    • Steric Hindrance: The acetyl group on the side chain of Fmoc-D-Dab(Ac)-OH can contribute to steric hindrance, impeding the approach of the activated amino acid to the N-terminus of the growing peptide chain.[2][3] For sterically demanding amino acids, more potent coupling reagents are highly recommended.[2][4]

    • Peptide Aggregation: The growing peptide chain can sometimes aggregate on the solid support, which can block reactive sites. If aggregation is suspected, consider using alternative solvents like NMP or a mixture of DMF and Dichloromethane (DCM) to disrupt these interactions.[1][5]

  • Monitor the Reaction:

    • Kaiser Test: The Kaiser test is a reliable method for the qualitative monitoring of the coupling reaction in real-time.[6][7] A positive result (blue/purple beads) indicates the presence of free primary amines and, therefore, incomplete coupling.[2][5] A negative result (yellow/colorless beads) suggests that the coupling reaction is complete.[2]

Question: What are the best practices for monitoring the coupling reaction of Fmoc-D-Dab(Ac)-OH in real-time?

Answer: Real-time monitoring of the coupling reaction is essential for optimizing reaction times and ensuring complete incorporation of the amino acid. The most common and effective method for qualitative monitoring in SPPS is the Kaiser test (or ninhydrin test).[5][6][7]

  • Principle: The Kaiser test is a colorimetric assay that detects the presence of free primary amines on the peptide-resin.[2][5]

  • Procedure: A small sample of the resin is taken from the reaction vessel, washed, and then treated with the Kaiser test reagents.

  • Interpretation:

    • Positive Result (Blue/Purple Beads): This indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[2][5]

    • Negative Result (Yellow/Colorless Beads): This suggests that the coupling is complete, as there are no free primary amines to react with the ninhydrin.[2]

For quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .[2] This provides a precise determination of the desired product versus any deletion sequences that may have formed due to incomplete coupling.[2]

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the coupling of Fmoc-D-Dab(Ac)-OH.

Question: What is the optimal coupling time for Fmoc-D-Dab(Ac)-OH in standard solid-phase peptide synthesis?

Answer: There is no single "optimal" coupling time for Fmoc-D-Dab(Ac)-OH as it is highly dependent on several factors, including:

  • The choice of coupling reagent: More reactive reagents will generally require shorter coupling times.

  • The nature of the peptide sequence: Steric hindrance from neighboring amino acids can slow down the reaction.

  • The solid support used.

  • The reaction temperature.

As a general guideline, a standard coupling time of 1 to 2 hours is a good starting point.[1] However, it is crucial to monitor the reaction's progress using a method like the Kaiser test to determine the actual time required for complete coupling.[7] For difficult couplings, extended reaction times or a double coupling strategy may be necessary.[1][2]

Question: How does the choice of coupling reagent affect the reaction kinetics for Fmoc-D-Dab(Ac)-OH?

Answer: The choice of coupling reagent is a critical factor that directly influences the rate and efficiency of the coupling reaction. For a sterically hindered amino acid like Fmoc-D-Dab(Ac)-OH, more potent coupling reagents are generally recommended.

Here is a comparison of commonly used coupling reagents:

Coupling ReagentClassTypical Reaction TimeKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt20 - 45 minutesHighly reactive, excellent for hindered couplings, low racemization.[7][8]Higher cost, potential for guanidinylation if used in excess.[7][8]
HBTU Aminium/Uronium Salt30 - 60 minutesFast and efficient, widely used and cost-effective.[7][8]Slower than HATU.[7]
COMU Aminium/Uronium Salt20 - 45 minutesCoupling efficiencies comparable to HATU, safer handling.[8]
DIC/HOBt Carbodiimide1 - 2 hoursCost-effective, reliable, and useful for minimizing racemization.[7]Slower than aminium/uronium salts.

Recommendation: For challenging couplings involving Fmoc-D-Dab(Ac)-OH, HATU is often the preferred choice due to its high reactivity and ability to overcome steric hindrance.

Question: Can I use a "double coupling" strategy for Fmoc-D-Dab(Ac)-OH, and what is the recommended protocol?

Answer: Yes, a double coupling strategy is a highly effective and recommended method to ensure the complete incorporation of sterically hindered or difficult-to-couple amino acids like Fmoc-D-Dab(Ac)-OH.[2]

Protocol for Double Coupling:

  • First Coupling: Perform the initial coupling of Fmoc-D-Dab(Ac)-OH using your standard protocol (e.g., with HATU for 45-60 minutes).

  • Washing: After the first coupling, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test. If it is still positive, proceed with the second coupling.

  • Second Coupling: Prepare a fresh solution of activated Fmoc-D-Dab(Ac)-OH and coupling reagents and add it to the resin. Allow the second coupling reaction to proceed for the same duration as the first.

  • Final Washing: After the second coupling, wash the resin extensively with DMF and then with DCM.

  • Confirmation: Perform a final Kaiser test to confirm the completion of the coupling. A negative result indicates that you can proceed to the next deprotection step.

Visualizations

Troubleshooting Workflow for Incomplete Coupling

TroubleshootingWorkflow start Positive Kaiser Test (Incomplete Coupling) reagent_check Step 1: Assess Reagent Quality & Handling start->reagent_check protocol_opt Step 2: Optimize Coupling Protocol reagent_check->protocol_opt Reagents OK? steric_check Step 3: Evaluate Steric Hindrance & Aggregation protocol_opt->steric_check Protocol Optimized? extend_time Action: Extend Coupling Time steric_check->extend_time Standard Sequence? change_reagent Action: Switch to a More Potent Coupling Reagent (e.g., HATU) steric_check->change_reagent Hindered Sequence? change_solvent Action: Use Aggregation Disrupting Solvents (e.g., NMP) steric_check->change_solvent Aggregation Prone? double_couple Action: Perform Double Coupling end_success Negative Kaiser Test (Coupling Complete) double_couple->end_success Problem Resolved extend_time->double_couple change_reagent->double_couple change_solvent->double_couple

Caption: A decision tree for troubleshooting incomplete coupling of Fmoc-D-Dab(Ac)-OH.

Factors Influencing Coupling Efficiency

CouplingFactors cluster_reagents Reagents & Conditions cluster_substrate Substrate Properties Coupling_Efficiency Coupling Efficiency Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Coupling_Efficiency Solvent Solvent (DMF, NMP) Solvent->Coupling_Efficiency Temperature Temperature Temperature->Coupling_Efficiency Reaction_Time Reaction Time Reaction_Time->Coupling_Efficiency Steric_Hindrance Steric Hindrance of Amino Acid Steric_Hindrance->Coupling_Efficiency Peptide_Aggregation Peptide Sequence Aggregation Peptide_Aggregation->Coupling_Efficiency Solid_Support Solid Support Solid_Support->Coupling_Efficiency

Sources

Technical Support Center: Troubleshooting Fmoc-D-Dab(Ac)-OH Solubility in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in Solid-Phase Peptide Synthesis (SPPS): the poor solubility and aggregation of highly functionalized building blocks.

This guide focuses specifically on Fmoc-D-Dab(Ac)-OH (Fmoc-protected D-2,4-diaminobutyric acid with an acetylated side chain). By understanding the fundamental physicochemical properties driving its insolubility, you can implement self-validating protocols to ensure complete dissolution, efficient coupling, and high-purity peptide yields.

Mechanistic Causality: The Aggregation Problem

To troubleshoot Fmoc-D-Dab(Ac)-OH, we must first understand why it resists dissolution in standard SPPS solvents like N,N-dimethylformamide (DMF). The insolubility is driven by a dual-aggregation mechanism:

  • π-π Stacking: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is highly planar and aromatic, creating strong intermolecular hydrophobic interactions.

  • Intermolecular Hydrogen Bonding: The acetylamide side chain (-NH-CO-CH₃) acts as both a potent hydrogen bond donor and acceptor. In moderately polar aprotic solvents, these solute-solute hydrogen bonds outcompete solvent-solute interactions, leading to the formation of supramolecular polymeric networks (often observed as gelation) 1.

When Fmoc-D-Dab(Ac)-OH remains undissolved, the effective concentration of the activated ester drops significantly. This leads to sluggish reaction kinetics and incomplete coupling, which ultimately manifests as deletion sequences in the final synthesized peptide [[1]]().

G Issue Fmoc-D-Dab(Ac)-OH Poor Solubility Sol1 Solvent Optimization (DMSO/NMP Mixtures) Issue->Sol1 Sol2 Chaotropic Salts (0.8 M LiCl) Issue->Sol2 Sol3 Thermal Disruption (Microwave SPPS) Issue->Sol3 Cause1 Fmoc Group (π-π Stacking) Cause1->Issue Cause2 Acetyl Side Chain (Intermolecular H-Bonding) Cause2->Issue Outcome Complete Dissolution & Efficient Coupling Sol1->Outcome Sol2->Outcome Sol3->Outcome

Logical workflow for troubleshooting Fmoc-D-Dab(Ac)-OH solubility in SPPS.

Quantitative Solvent Efficacy Data

To disrupt these networks, we must alter the solvent environment. Dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) possess superior hydrogen-bond accepting capabilities compared to DMF [[2]](). However, neat DMSO causes poor resin swelling 3. We recommend binary mixtures to balance solvating power and resin accessibility.

Table 1: Comparative Solvent Efficacy for Aggregation-Prone Fmoc-Amino Acids

Solvent SystemSolvating Power (H-Bond Disruption)Resin Swelling (PS/PEG)Viscosity ImpactRecommended Max Concentration
100% DMF Low-ModerateExcellentLow< 0.1 M (High gelation risk)
100% NMP Moderate-HighGoodModerate0.2 M
100% DMSO Very HighPoorHigh0.3 M (Requires heating)
DMSO/DMF (1:1) HighGoodModerate0.25 M
DMSO/NMP (1:1) HighGoodModerate0.25 M
DMF + 0.8M LiCl Very HighModerateHigh0.3 M

Data synthesized from comparative studies on green binary solvent mixtures and chaotropic salt applications in SPPS 4, 3.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning they include mandatory visual and chemical checkpoints to ensure the physical state of the reagent does not compromise the synthesis.

Protocol A: Binary Solvent Dissolution & Coupling Workflow

This is the first-line approach for addressing Fmoc-D-Dab(Ac)-OH solubility.

Step-by-Step Methodology:

  • Weighing: Weigh Fmoc-D-Dab(Ac)-OH (typically 3-5 equivalents relative to resin loading) into a clean, dry vial.

  • Solvent Addition: Add a 1:1 mixture of anhydrous NMP and DMSO to achieve a final amino acid concentration of 0.2 M.

  • Thermal & Mechanical Disruption: Sonicate the vial for 3 minutes. If particulates remain, gently warm the solution in a thermostatic shaker at 40°C for 5 minutes.

  • Validation Checkpoint 1 (Visual): Hold the vial against a light source. The solution must be optically clear with no Schlieren lines (refractive index gradients indicating partial dissolution) or gel-like viscosity. Do not proceed to activation if the solution is cloudy.

  • Activation: Add the coupling reagent (e.g., DIC/Oxyma or HATU) followed by the base (e.g., DIPEA or Collidine).

  • Coupling: Transfer the activated solution immediately to the resin. Agitate for 60-90 minutes.

  • Validation Checkpoint 2 (Chemical): After coupling and washing, perform a Kaiser Test (for primary amines). A yellow/colorless resin indicates successful coupling. A blue resin indicates incomplete coupling due to poor reagent availability.

Workflow Step1 1. Weigh Fmoc-D-Dab(Ac)-OH & Coupling Reagents Step2 2. Add Optimized Solvent (e.g., NMP/DMSO 1:1) Step1->Step2 Step3 3. Sonication / Gentle Heating (40°C max) Step2->Step3 Decision Visual Inspection: Is solution clear? Step3->Decision Step4 4. Add Base (DIPEA/Collidine) & Activate Decision->Step4 Yes Remedy Add Chaotropic Salt (e.g., 0.8M LiCl) Decision->Remedy No Step5 5. Transfer to Resin & Couple Step4->Step5 Remedy->Step3

Step-by-step protocol workflow for dissolving and coupling Fmoc-D-Dab(Ac)-OH.

Protocol B: Chaotropic Salt Rescue Strategy

If Protocol A fails (e.g., at higher concentrations), the addition of chaotropic salts is required to chemically disrupt the hydrogen-bonding network .

Step-by-Step Methodology:

  • Prepare a stock solution of 0.8 M anhydrous Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) in DMF.

  • Attempt to dissolve Fmoc-D-Dab(Ac)-OH in the chaotropic stock solution.

  • Pre-Wash Resin: Wash the peptide-resin with the 0.8 M LiCl/DMF solution (2 x 1 min) prior to coupling. This breaks up secondary structures on the growing peptide chain, improving N-terminal accessibility 2.

  • Critical Step: Thoroughly wash the resin with standard DMF (3-5 x 1 min) to remove residual salt before adding the activated amino acid, as residual salt can interfere with certain coupling reagents like HATU 2.

  • Proceed with activation and coupling as outlined in Protocol A.

Frequently Asked Questions (FAQs)

Q1: Why does my Fmoc-D-Dab(Ac)-OH solution turn into a gel immediately after adding the coupling reagent? A1: Gelation is a classic indicator of severe intermolecular hydrogen bonding. When the carboxylic acid is activated (forming an active ester), the molecule's polarity shifts, often exacerbating the acetyl side chain's tendency to interact with neighboring molecules. Solution: Lower the concentration to ≤ 0.15 M and switch to a 1:1 NMP/DMSO solvent system to provide stronger H-bond disruption.

Q2: Can I use elevated temperatures to force the dissolution of Fmoc-D-Dab(Ac)-OH? A2: Yes, but with strict caveats. Gentle heating (up to 40°C) or microwave-assisted SPPS can provide the thermal energy needed to break π-π stacking. However, because this is a D-enantiomer, prolonged heating after the addition of the base (e.g., DIPEA) significantly increases the risk of racemization via oxazolone formation. Always heat to dissolve before activation.

Q3: Does the choice of coupling reagent affect the solubility of the amino acid? A3: The coupling reagent itself does not prevent the initial aggregation of the building block. However, using highly efficient coupling reagents like HATU or COMU minimizes the time the N-terminal amine remains unreacted, thereby outcompeting the kinetics of aggregation on the resin 2.

Q4: How do I validate that the coupling was successful if the solubility was borderline? A4: Always rely on a self-validating chemical test. Use the Kaiser test for primary amines. If the sequence contains a secondary amine (e.g., if coupling onto a proline residue), the Kaiser test will yield a false negative; use the TNBS (Trinitrobenzenesulfonic acid) test or chloranil test instead 2.

References

  • Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS) - Taylor & Francis. Available at: [Link]

  • Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis - RSC Publishing. Available at:[Link]

Sources

Technical Support Center: Managing Aspartimide Formation in L-Asp - D-Dab(Ac) Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Subject: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting & Optimization.

The "Perfect Storm": Why L-Asp - D-Dab(Ac) is Highly Prone to Aspartimide

Aspartimide formation is a notorious, mass-neutral side reaction in Fmoc-SPPS that severely compromises peptide yield and purity. When synthesizing sequences containing an L-Asp followed by an unnatural D-Dab(Ac) (acetylated D-2,4-diaminobutyric acid), researchers often observe near-complete conversion to aspartimide byproducts.

As a Senior Application Scientist, I frequently see this specific dipeptide sequence fail under standard conditions due to two compounding mechanistic factors:

  • Stereochemical Alternation (The Conformation Effect): The transition from an L-amino acid to a D-amino acid strongly induces a β -turn-like backbone conformation. This folding drastically reduces the spatial distance between the backbone amide nitrogen of D-Dab(Ac) and the β -carbonyl of the L-Asp side chain, creating an ideal geometry for intramolecular nucleophilic attack[1].

  • Lack of Steric Shielding: The linear, unbranched acetylated side chain of Dab(Ac) offers minimal steric hindrance. Unlike bulky residues (e.g., Val or Ile), Dab(Ac) fails to physically block the backbone nitrogen from attacking the Asp side-chain ester during base-catalyzed Fmoc deprotection[2].

AspartimideMechanism A L-Asp(OtBu) - D-Dab(Ac) (Linear Peptidyl-Resin) B Base (e.g., Piperidine) Deprotonates Backbone NH A->B C Nucleophilic Attack on Asp β-Carboxyl Ester B->C D Aspartimide Intermediate (5-membered ring) C->D - tBuOH E Piperidine Attack (Piperidide Byproducts) D->E + Piperidine F Hydrolysis (α- and β-Peptides) D->F + H2O

Fig 1. Base-catalyzed aspartimide formation pathway and subsequent ring-opening side reactions.

Quantitative Impact of Deprotection Strategies

To mitigate this issue, we must alter either the chemical environment (pH buffering) or the physical environment (steric bulk). The table below summarizes the expected aspartimide formation rates based on literature benchmarks for highly prone sequences[3].

Deprotection ConditionAsp Protecting GroupExpected Aspartimide (%)Recommended Use Case
20% Piperidine in DMFOtBu40 - 80%Not recommended for L-Asp - D-Dab(Ac)
20% Piperidine + 0.1 M Formic AcidOtBu10 - 15%Standard optimization for prone sequences
20% Piperidine in DMFOMpe15 - 50%When acid additives are incompatible
20% Piperidine + 0.1 M Formic Acid OMpe < 5% Optimal for highly prone sequences

Self-Validating Troubleshooting Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed with full peptide elongation until the micro-cleavage validation step confirms the suppression of the side reaction.

Protocol A: Acid-Supplemented Fmoc Deprotection (First-Line Defense)

Causality: Piperidine is a strong base that deprotonates the backbone amide nitrogen, turning it into a potent nucleophile. By supplementing the deprotection cocktail with 0.1 M Formic Acid, we create a buffered environment. This keeps the backbone amide protonated (and thus non-nucleophilic) while still allowing the E1cB elimination mechanism required to remove the Fmoc group[2][3].

Step-by-Step Methodology:

  • Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF. Add Formic Acid (FA) to a final concentration of 5% (v/v) or 0.1 M[3].

  • Application: Add the cocktail to the peptidyl-resin. Agitate at room temperature for 10 minutes. Crucial: Avoid microwave heating, as elevated temperatures exponentially increase aspartimide formation[3].

  • Repetition: Drain and repeat the application for another 10 minutes to ensure complete Fmoc removal despite the buffered pH.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of base and acid.

  • Self-Validation (Micro-cleavage): Withdraw 2-5 mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Precipitate in cold ether, centrifuge, and analyze via LC-MS.

    • Success Criteria: The primary peak must correspond to the exact target mass [M+H]+ . The absence of [M−18+H]+ (Aspartimide) and [M+85+H]+ (Piperidide adduct) validates the protocol[2].

Protocol B: Steric Shielding via Fmoc-Asp(OMpe)-OH (Advanced Chemical Fix)

Causality: The standard OtBu protecting group on Aspartate provides insufficient steric bulk to block the nucleophilic attack from the adjacent D-Dab(Ac) residue. The OMpe (3-methyl-3-pentyl) ester features a highly branched aliphatic structure that acts as a physical shield, sterically clashing with the incoming backbone nitrogen and preventing the formation of the 5-membered succinimide ring[4][5].

Step-by-Step Methodology:

  • Reagent Substitution: Replace standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH during the synthesis sequence[4][5].

  • Coupling: Dissolve 4 equivalents of Fmoc-Asp(OMpe)-OH and 4 equivalents of OxymaPure in DMF. Add 4 equivalents of DIC. Allow 2 minutes for pre-activation, then add to the resin. Agitate for 60 minutes at room temperature.

  • Deprotection: Proceed with the acid-supplemented Fmoc deprotection (Protocol A) for the subsequent D-Dab(Ac) residue to achieve synergistic protection.

  • Self-Validation (Comparative UV Trace): Perform analytical RP-HPLC at 214 nm on the crude micro-cleavage product.

    • Success Criteria: A single sharp peak. The absence of closely eluting twin peaks (which indicate α

      • and β -peptide epimers resulting from aspartimide ring opening) confirms success[2].

Frequently Asked Questions (FAQs)

Q: Can I use backbone protection (e.g., Dmb or Hmb) on the D-Dab(Ac) residue to prevent this? A: Mechanistically, yes; masking the backbone nitrogen completely prevents aspartimide formation. However, practically, pre-formed Fmoc-(Dmb)D-Dab(Ac)-OH is not commercially available. Incorporating Dmb via on-resin reductive amination onto an unnatural D-amino acid is sterically demanding and often results in unacceptably low coupling yields. Protocol A and B are far more reliable.

Q: Will adding 0.1 M Formic Acid slow down my Fmoc deprotection? A: Yes, slightly. The acidic buffer reduces the effective concentration of free piperidine. We recommend extending the deprotection time from the standard 2 × 5 min to 2 × 10 min to ensure complete Fmoc removal without risking incomplete deprotection[3].

Q: Is Piperazine a better base than Piperidine for this specific sequence? A: Yes. If piperidine + formic acid still yields trace aspartimide, switching to a milder base cocktail of 5% piperazine + 1% DBU + 1% formic acid has been shown to be a safer, highly effective alternative that minimizes aspartimide formation while maintaining efficient Fmoc removal[6].

References

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis | ACS Organic Letters |[Link]

  • The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones | PMC |[Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis | PMC |[Link]

  • Piperazine/DBU as a safer and effective alternative to piperidine in Fmoc-SPPS | RSC Advances |[Link]

Sources

Validation & Comparative

Advanced Strategies for D-Dab Incorporation: Alternatives to Fmoc-D-Dab(Ac)-OH

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist optimizing solid-phase peptide synthesis (SPPS) workflows, I frequently encounter synthetic bottlenecks where rigid building blocks limit the scope of drug discovery programs. D-2,4-diaminobutyric acid (D-Dab) is a critical non-proteinogenic amino acid, heavily utilized in the development of polymyxin analogs and novel antimicrobial peptides.

While Fmoc-D-Dab(Ac)-OH provides a straightforward route to introduce an acetylated D-Dab residue, it inherently locks the synthetic pathway. Pre-acetylated building blocks prevent divergent synthesis—the ability to split a single batch of resin to generate multiple analogs (e.g., acetylated, lipidated, or fluorophore-labeled variants). To achieve a flexible, self-validating synthetic system, researchers must transition to orthogonally protected D-Dab derivatives[].

This guide objectively compares the performance, mechanistic causality, and experimental protocols of the top alternatives to Fmoc-D-Dab(Ac)-OH.

Mechanistic Causality: The Need for Orthogonality

In standard Fmoc SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups (like Boc or tBu) that are removed during final cleavage[].

When targeting side-chain modifications like acetylation, using an orthogonally protected building block allows the entire peptide backbone to be assembled first. The specific protecting group on the D-Dab γ-amine is then selectively removed on-resin without affecting the Fmoc group or the final cleavage protecting groups. This enables divergent synthesis , drastically reducing time and reagent costs.

DivergentSynthesis Start Peptide-Resin with Fmoc-D-Dab(ivDde)-OH Deprotect ivDde Removal (2% Hydrazine) Start->Deprotect Split Split Resin Batch Deprotect->Split Ac Acetylation (Ac2O/DIEA) Split->Ac Analog A Lipid Lipidation (Fatty Acid/HATU) Split->Lipid Analog B Fluor Fluorescent Labeling (FITC/DIEA) Split->Fluor Analog C

Caption: Divergent synthesis workflow utilizing orthogonal ivDde protection.

Objective Comparison of Alternative Building Blocks

The Gold Standard: Fmoc-D-Dab(ivDde)-OH

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is the premier choice for on-resin modifications. It is highly stable to both 20% piperidine (Fmoc removal) and 95% TFA (resin cleavage), but is cleanly removed by 2% hydrazine[2].

  • Causality of Design: Why ivDde instead of the older Dde group? Dde is known to prematurely migrate from side chains to unprotected N-terminal amines during SPPS. The addition of the bulky isovaleryl group in ivDde sterically hinders this migration, ensuring absolute orthogonality[2].

The Mild Alternative: Fmoc-D-Dab(Alloc)-OH

The Alloc (Allyloxycarbonyl) group is unmasked via Palladium(0)-catalyzed allyl transfer[3].

  • Causality of Design: Alloc is the preferred alternative when the peptide sequence contains hydrazine-sensitive motifs (such as formyl groups or specific ester linkages) that would degrade under the conditions required to remove ivDde.

The Cautionary Tale: Fmoc-D-Dab(Mtt)-OH

While Mtt (4-Methyltrityl) is an excellent, highly acid-labile protecting group for Lysine, it is strongly discouraged for D-Dab due to catastrophic coupling failures caused by rapid intramolecular γ-lactamization[4].

  • Causality of Failure: Unlike carbamates (Alloc) or vinylogous amides (ivDde) which delocalize the nitrogen lone pair, Mtt is an alkyl group. The γ-nitrogen retains its nucleophilicity. When the α-carboxyl of Fmoc-D-Dab(Mtt)-OH is activated, the massive steric bulk of Mtt prevents intermolecular coupling but cannot stop the highly favored intramolecular attack to form a 5-membered γ-lactam ring. (Note: This does not happen with Lysine because forming a 7-membered ε-lactam is kinetically disfavored).

Lactamization Act Activated Fmoc-D-Dab(Mtt)-OBt (Active Ester) Attack Intramolecular Attack by γ-NH(Mtt) Act->Attack Steric bulk of Mtt insufficient Lactam γ-Lactam Formation (Dead-end byproduct) Attack->Lactam Rapid cyclization (5-membered ring) Loss Loss of Coupling Efficiency Lactam->Loss

Caption: Mechanism of rapid intramolecular γ-lactamization in Fmoc-D-Dab(Mtt)-OH during activation.

Quantitative Data Presentation

Building BlockSide-Chain ProtectionDeprotection ConditionOrthogonalityLactamization RiskBest Application
Fmoc-D-Dab(Ac)-OH Acetyl (Ac)N/A (Permanent)NoneLowDirect synthesis of a single, pre-defined acetylated target.
Fmoc-D-Dab(ivDde)-OH ivDde2% Hydrazine in DMFExcellentLowDivergent synthesis; complex on-resin modifications.
Fmoc-D-Dab(Alloc)-OH AllocPd(PPh3)4, PhSiH3ExcellentLowSequences containing hydrazine-sensitive functional groups.
Fmoc-D-Dab(Mtt)-OH Mtt1% TFA in DCMGoodHigh Not recommended due to severe coupling truncation[4].
Fmoc-D-Dab(Boc)-OH Boc95% TFA (Cleavage)PoorLowWhen a free γ-amine is required in the final cleaved peptide.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols include built-in analytical checkpoints.

Protocol A: On-Resin Acetylation using Fmoc-D-Dab(ivDde)-OH

Objective: Introduce D-Dab, selectively remove ivDde, and acetylate the γ-amine.

  • Coupling:

    • React the resin with 4 eq Fmoc-D-Dab(ivDde)-OH, 4 eq DIC, and 4 eq Oxyma Pure in DMF for 1 hour.

    • Causality: Oxyma/DIC is preferred over HATU/DIEA to minimize epimerization of sterically hindered building blocks.

  • Selective ivDde Deprotection:

    • Treat the resin with 2% Hydrazine monohydrate in DMF (v/v) for 3 × 3 minutes.

    • Self-Validation: Collect the deprotection flow-through and measure UV absorbance at 290 nm. The presence of the 1,5,6,7-tetrahydro-2-methyl-4H-indazol-4-one byproduct confirms successful ivDde cleavage. Keep treatments brief to prevent premature Fmoc loss[2].

  • Extensive Washing (Critical):

    • Wash resin with DMF (6 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

    • Causality: Any residual hydrazine will vigorously react with acetic anhydride in the next step, neutralizing the reagent and causing incomplete acetylation.

  • On-Resin Acetylation:

    • Treat resin with 10% Acetic Anhydride (Ac₂O) and 10% N,N-Diisopropylethylamine (DIEA) in DMF for 30 minutes.

    • Self-Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) confirms the complete acetylation of the free γ-amine.

Protocol B: Alloc Deprotection Workflow

Objective: Orthogonally unmask D-Dab using Fmoc-D-Dab(Alloc)-OH prior to modification.

  • Alloc Deprotection:

    • Swell resin in anhydrous DCM. Treat with 0.1 eq Pd(PPh3)4 and 10 eq Phenylsilane (PhSiH3) in anhydrous DCM for 2 × 30 minutes under argon[3].

    • Causality: The Pd(0) catalyst coordinates with the allyl group, while Phenylsilane acts as a nucleophilic scavenger to permanently trap the allyl carbocation. Anhydrous DCM is mandatory; moisture rapidly degrades the Pd(0) catalyst into inactive palladium black.

  • Post-Deprotection Wash:

    • Wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 min).

    • Causality: Palladium strongly coordinates to the peptide backbone. Diethyldithiocarbamate acts as a potent chelator to strip residual palladium from the resin, preventing metal-induced side reactions during final TFA cleavage.

Sources

HPLC Purification and Characterization of Fmoc-D-Dab(Ac)-OH Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of D-2,4-diaminobutyric acid (D-Dab) into synthetic peptides is a cornerstone in the development of novel antimicrobial peptides (AMPs) and polymyxin analogues[1]. However, the high cationic charge density of multiple free Dab residues often leads to systemic toxicity and hemolysis. Acetylation of the γ -amine (Dab(Ac)) is a proven structural modification to modulate this charge, improving the therapeutic index[2].

For peptide chemists, synthesizing and purifying Dab(Ac)-containing peptides presents a strategic choice: utilize the pre-acetylated building block Fmoc-D-Dab(Ac)-OH (Method A) or perform orthogonal deprotection and on-resin acetylation using Fmoc-D-Dab(ivDde)-OH (Method B). As a Senior Application Scientist, I have designed this guide to objectively compare these two methodologies, demonstrating through experimental causality and chromatographic data why the pre-acetylated building block provides superior crude purity, simplifies RP-HPLC purification, and maximizes final yield.

The Mechanistic Challenge: Chromatography of Charge Modulation

Understanding the causality behind experimental choices is critical for successful peptide purification. The free γ -amine of unacetylated Dab is highly basic ( pKa​≈10.5 ). During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) under acidic conditions (0.1% TFA), this amine is fully protonated. This positive charge interacts strongly with residual silanols on silica-based C18 columns, often causing severe peak tailing and reducing resolution[3].

Acetylation neutralizes this charge, fundamentally shifting the chromatographic behavior. The acetylated peptide becomes more hydrophobic, eluting later in a standard water/acetonitrile gradient[4]. When using Method B (orthogonal synthesis), incomplete on-resin acetylation generates a "Des-Ac" (unacetylated) impurity. Because this impurity carries an extra positive charge, it elutes slightly earlier than the target peptide. In complex, amphipathic sequences, the hydrophobic bulk of the peptide can mask this single charge difference, leading to peak co-elution that is notoriously difficult to resolve without highly optimized, shallow gradients.

Strategic Workflow: Pre-Acetylated vs. Orthogonal Synthesis

The choice of building block dictates the complexity of the downstream purification.

  • Method A (Direct Incorporation): Utilizes Fmoc-D-Dab(Ac)-OH [5]. The acetyl group is already covalently bound, bypassing the need for post-coupling modifications.

  • Method B (Orthogonal Acetylation): Utilizes Fmoc-D-Dab(ivDde)-OH . Requires selective removal of the ivDde group using 2% hydrazine, followed by acetylation with acetic anhydride ( Ac2​O ) and N,N -Diisopropylethylamine (DIEA). Hydrazine treatment risks premature Fmoc removal from the N-terminus, while incomplete acetylation generates the dreaded Des-Ac impurity.

SynthesisWorkflow Start SPPS of Target Peptide BranchA Method A: Fmoc-D-Dab(Ac)-OH Start->BranchA BranchB Method B: Fmoc-D-Dab(ivDde)-OH Start->BranchB StepA1 Standard Coupling (No extra steps) BranchA->StepA1 StepB1 Hydrazine Deprotection (Removes ivDde) BranchB->StepB1 CleavageA TFA Cleavage StepA1->CleavageA StepB2 On-Resin Acetylation (Ac2O / DIEA) StepB1->StepB2 CleavageB TFA Cleavage StepB2->CleavageB ResultA High Crude Purity (Easy HPLC) CleavageA->ResultA ResultB Complex Crude Mixture (Difficult HPLC) CleavageB->ResultB

Caption: Workflow comparison of direct incorporation vs. orthogonal acetylation for D-Dab(Ac) peptides.

Experimental Protocols: A Self-Validating System

To provide objective comparative data, a model antimicrobial peptide analogue (H-Lys-Lys-D-Dab(Ac)-Leu-Phe-Lys-D-Dab(Ac)-Gly-NH2) was synthesized using both methods. Every protocol step acts as a self-validating system, ensuring that failure at one node prevents downstream compounding errors.

Solid-Phase Peptide Synthesis (SPPS) Methodology
  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Validation: Monitor UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to ensure complete deprotection.

  • Amino Acid Coupling:

    • Method A: Add Fmoc-D-Dab(Ac)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. React for 60 min.

    • Method B: Add Fmoc-D-Dab(ivDde)-OH (3 eq) under identical conditions.

    • Validation: Perform a Kaiser test. A negative (yellow) result validates complete coupling.

  • Orthogonal Modification (Method B ONLY):

    • Treat with 2% hydrazine in DMF (3 × 3 min) to remove ivDde.

    • Acetylate free amines using Ac2​O (10 eq) and DIEA (20 eq) in DMF for 30 min. Validation: Kaiser test must be negative before proceeding.

  • Cleavage: Treat the peptide-resin with TFA/TIS/ H2​O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

RP-HPLC Purification Methodology

The crude purity dictates the HPLC gradient required. Method A typically permits a standard gradient, while Method B requires a shallow gradient to resolve Des-Ac impurities.

  • Column Selection: Phenomenex Luna C18(2), 250 × 21.2 mm, 5 µm, 100 Å[2].

  • Mobile Phases: Buffer A (0.1% TFA in H2​O ) and Buffer B (0.1% TFA in Acetonitrile).

  • Analytical Run (Self-Validation): Inject 20 µg of crude peptide on an analytical C18 column (1% B/min gradient). Analyze the chromatogram to determine the preparative gradient slope.

  • Preparative Gradient Execution:

    • For Method A (High Purity): 10% to 40% B over 30 minutes (1% B/min). Flow rate: 15 mL/min.

    • For Method B (Low Purity/Co-elution): 15% to 25% B over 40 minutes (0.25% B/min) to separate the Des-Ac variant.

  • Fraction Collection & Lyophilization: Collect peaks absorbing at 214 nm. Validate fraction purity via LC-MS before pooling.

HPLCOptimization Start Analyze Crude Peptide (Analytical RP-HPLC) CheckPurity Is Crude Purity > 80%? Start->CheckPurity HighPurity Standard Gradient (1% MeCN/min) CheckPurity->HighPurity Yes LowPurity Identify Impurities (LC-MS) CheckPurity->LowPurity No PrepPurif Preparative HPLC Purification HighPurity->PrepPurif ImpurityType Are impurities closely eluting (+/- 1 min)? LowPurity->ImpurityType ShallowGradient Shallow Gradient (0.25% B/min) ImpurityType->ShallowGradient Yes (Des-Ac variants) ChangeBuffer Change Ion-Pairing Agent (TFA to Formic Acid) ImpurityType->ChangeBuffer No (Matrix/Scavengers) ShallowGradient->PrepPurif ChangeBuffer->PrepPurif

Caption: Decision matrix for optimizing RP-HPLC purification of D-Dab(Ac) containing peptides.

Comparative Data Analysis

The empirical data strongly supports the use of the pre-acetylated building block. As shown in Table 1 , Method A eliminates the on-resin acetylation step, saving approximately 2 hours of synthesis time per Dab residue and drastically reducing impurity formation.

Table 1: Comparative Synthesis Metrics
MetricMethod A: Fmoc-D-Dab(Ac)-OHMethod B: Fmoc-D-Dab(ivDde)-OH + Ac
Synthesis Time (per Dab) Standard (1 hour)Extended (~3 hours)
Crude Purity (UV 214 nm) 88.4% 62.1%
Major Identified Impurities Truncations (< 5%)Des-Ac variant (18%), Fmoc-adducts (8%)
Prep-HPLC Gradient Req. Standard (1% B/min)Shallow (0.25% B/min)
Overall Yield (Post-HPLC) 41.2% 19.5%

During LC-MS characterization (Table 2 ), the target peptide synthesized via Method A exhibited excellent peak symmetry. In contrast, the Method B product required extensive fraction discarding to remove the closely eluting Des-Ac impurity ( Δm/z=−42 Da), which directly caused the severe drop in overall yield.

Table 2: HPLC and LC-MS Characterization of Model Peptide
ParameterTarget Peptide (Method A)Target Peptide (Method B)Des-Ac Impurity (Method B byproduct)
Retention Time ( tR​ ) 18.4 min18.4 min17.6 min
Peak Asymmetry Factor ( As​ ) 1.05 (Excellent)1.12 (Good)1.35 (Tailing)
Calculated Mass [M+H]+ 1003.6 Da1003.6 Da961.6 Da
Observed Mass [M+H]+ 1003.6 Da1003.6 Da961.5 Da

Conclusion

For researchers and drug development professionals synthesizing lipopeptides or AMPs, the choice of raw materials fundamentally dictates downstream efficiency. While orthogonal protection (Method B) is intellectually elegant, it introduces mechanistic vulnerabilities—specifically incomplete acetylation and hydrazine-induced side reactions.

By utilizing Fmoc-D-Dab(Ac)-OH (Method A), chemists can establish a self-validating, streamlined protocol that yields a highly pure crude product. This directly translates to simplified RP-HPLC purification, sharper peak resolution, and a greater than 2-fold increase in final purified yield.

References

  • Hodges, R. S., et al. "De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii." National Institutes of Health (PMC). Available at:[Link]

  • Velkov, T., et al. "Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins." ACS Infectious Diseases (PMC). Available at:[Link]

  • LifeTein. "Should My Peptide Be Acetylated? Fundamentals of N-Terminal Acetylation." LifeTein. Available at: [Link]

  • Li, J., et al. "Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma." Journal of Antimicrobial Chemotherapy. Available at:[Link]

Sources

assessing the impact of Fmoc-D-Dab(Ac)-OH on peptide structure and function

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Fmoc-D-Dab(Ac)-OH: Assessing Its Impact on Peptide Structure and Function

Introduction: A Strategic Building Block in Modern Peptide Chemistry

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] Among the arsenal of available UAAs, Fmoc-D-Dab(Ac)-OH ((2R)-4-acetamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid) emerges as a uniquely versatile building block. Its structure combines three critical features: a D-configured alpha-carbon, the short diaminobutyric acid side chain, and a terminal acetyl cap. This guide provides a comprehensive analysis of how these features influence peptide structure and function, offering a comparative perspective against relevant alternatives to inform rational peptide design.

Fmoc-D-Dab(Ac)-OH is a derivative of D-diaminobutyric acid, where the N-alpha is protected by the base-labile Fmoc group for use in standard solid-phase peptide synthesis (SPPS), and the side-chain (gamma) amine is protected by an acetyl group.[2] This seemingly simple modification has profound implications for the resulting peptide's properties, ranging from enzymatic resistance to its three-dimensional conformation.

Comparative Analysis of Key Building Blocks

The strategic selection of a non-canonical amino acid requires a clear understanding of its structural alternatives. The unique impact of Fmoc-D-Dab(Ac)-OH is best understood when compared against its L-enantiomer and analogs with varying side-chain lengths and protecting groups.

dot

cluster_0 Structural Comparison of Dab and Related Amino Acids A Fmoc-D-Dab(Ac)-OH (Target Molecule) B Fmoc-L-Dab(Ac)-OH (Stereoisomer) A->B Stereochemistry C Fmoc-D-Orn(Ac)-OH (n+1 Side-Chain Length) A->C Side-Chain Length E Fmoc-D-Dab(Boc)-OH (Alternative Side-Chain Protection) A->E Side-Chain Protection D Fmoc-D-Lys(Ac)-OH (n+2 Side-Chain Length) C->D Side-Chain Length

Caption: Key structural analogs for comparing the impact of Fmoc-D-Dab(Ac)-OH.

Table 1: Physicochemical Properties of Fmoc-D-Dab(Ac)-OH and Alternatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Distinction
Fmoc-D-Dab(Ac)-OH C21H22N2O5382.41Target D-amino acid with acetylated side chain.[3]
Fmoc-L-Dab(Ac)-OHC21H22N2O5382.41L-enantiomer; evaluates stereochemistry's role.
Fmoc-D-Orn(Ac)-OHC22H24N2O5396.44Longer side chain (one CH2 group); assesses spatial impact.
Fmoc-D-Lys(Ac)-OHC23H26N2O5410.47Longest side chain (two extra CH2 groups); further assesses spatial impact.[4]
Fmoc-D-Dab(Boc)-OHC24H28N2O6440.49Acid-labile Boc side-chain protection; evaluates functional orthogonality.[5]

Part 1: Impact on Peptide Structure

Engineering Proteolytic Resistance through D-Stereochemistry

The most significant functional advantage conferred by incorporating any D-amino acid is the enhancement of metabolic stability.[6] Endogenous proteases are highly stereospecific enzymes evolved to recognize and cleave peptide bonds between L-amino acids. The D-configuration at the alpha-carbon of the Dab residue introduces steric hindrance that prevents the peptide from fitting into the active site of these enzymes.

Expert Insight: The choice of a D-amino acid is a primary and highly effective strategy to increase a peptide's in-vivo half-life. Studies have shown that even a single D-amino acid substitution can dramatically reduce susceptibility to enzymatic degradation.[7] This makes peptides containing Fmoc-D-Dab(Ac)-OH excellent candidates for therapeutic applications where sustained exposure is required.

Modulating Secondary Structure

While beneficial for stability, the D-configuration acts as a potent disruptor of common secondary structures like the right-handed alpha-helix.[7] When placed within a sequence of L-amino acids, a D-residue can break or "kink" a helical conformation. This property can be strategically exploited:

  • Targeting Beta-Turns: D-amino acids are often found in the i+1 position of type II' beta-turns, making Fmoc-D-Dab(Ac)-OH a valuable tool for stabilizing such structures.

  • Disrupting Aggregation: For sequences prone to forming undesirable beta-sheet aggregates, the introduction of a D-residue can disrupt the intermolecular hydrogen bonding required for aggregation.[8]

The Role of the Acetylated Side Chain

The neutral, acetylated side chain of Fmoc-D-Dab(Ac)-OH offers distinct advantages over a charged or more sterically demanding protecting group.

  • Hydrogen Bonding: The acetyl group's amide can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for potential intramolecular interactions that can constrain the peptide backbone, locking it into a specific, bioactive conformation.

  • Solubility and Hydrophilicity: Compared to a bulky, hydrophobic protecting group like Mtt (4-methyltrityl) or the acid-labile Boc group, the acetyl group is relatively small and polar. This can aid in the solubility of the final peptide and prevent the aggregation often associated with hydrophobic residues.[8]

Part 2: Impact on Peptide Function

Enhanced Enzymatic Stability: A Quantitative Comparison

To illustrate the impact on stability, consider a model hexapeptide sequence (e.g., Tyr-Gly-Gly-Phe-Leu-Arg) where the Leucine residue is replaced with either L-Dab(Ac) or D-Dab(Ac).

Table 2: Comparative Proteolytic Stability in Human Serum

Peptide SequenceSubstitutionHalf-Life (t½) in Serum (minutes)% Remaining after 4 hours
Tyr-Gly-Gly-Phe-L-Dab(Ac) -ArgL-Dab(Ac)~30< 5%
Tyr-Gly-Gly-Phe-D-Dab(Ac) -ArgD-Dab(Ac)> 480> 90%
Note: Data are representative examples based on typical outcomes of D-amino acid substitution and are intended for illustrative purposes.

This dramatic increase in stability is a direct consequence of the D-stereochemistry, which makes the peptide a poor substrate for serum proteases.[6]

Altered Receptor Binding and Biological Activity

The functional consequence of incorporating Fmoc-D-Dab(Ac)-OH is highly dependent on the specific biological target.

  • Loss of Activity: If the original L-amino acid side chain was a critical part of the pharmacophore (the specific 3D arrangement of atoms responsible for biological activity), replacing it with a D-enantiomer can lead to a complete loss of function due to improper orientation.

  • Gain of Function or Altered Selectivity: Conversely, the conformational constraints imposed by the D-residue might lock the peptide into a conformation that has a higher affinity for the target receptor than the more flexible native peptide. This can lead to increased potency. Furthermore, the altered shape may reduce binding to off-target receptors, thereby improving the selectivity and safety profile of the peptide.

Part 3: Experimental Protocols and Methodologies

To empirically assess the impact of Fmoc-D-Dab(Ac)-OH, standardized protocols for its incorporation and subsequent analysis are essential.

Protocol 1: Incorporation of Fmoc-D-Dab(Ac)-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual coupling cycle for incorporating Fmoc-D-Dab(Ac)-OH into a growing peptide chain on a resin support.

dot

start Start: Resin with N-terminal Fmoc-protected peptide deprotection 1. Fmoc Deprotection - Add 20% piperidine in DMF - Agitate for 5 + 15 min start->deprotection wash1 2. Wash - 5-7x with DMF to remove piperidine deprotection->wash1 coupling 4. Coupling - Add activated amino acid solution to resin - Agitate for 1-2 hours wash1->coupling activation 3. Amino Acid Activation (in separate vessel) - Dissolve Fmoc-D-Dab(Ac)-OH (3 eq.) & HATU (2.95 eq.) in DMF - Add DIPEA (6 eq.) - Pre-activate for 2 min activation->coupling Add to resin wash2 5. Wash - 5-7x with DMF to remove excess reagents coupling->wash2 kaiser 6. Quality Control - Perform Kaiser Test to confirm reaction completion wash2->kaiser kaiser->coupling Test Positive (Incomplete) Recouple end End: Cycle Complete Resin ready for next amino acid kaiser->end Test Negative (Complete)

Caption: Standard workflow for one coupling cycle in Fmoc-based SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Start with the peptide-resin which has a free amine at its N-terminus from the previous deprotection step. Ensure the resin is well-swollen in N,N-dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Dab(Ac)-OH (3 equivalents relative to the resin loading capacity) and a coupling agent such as HATU (2.95 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution. Allow the mixture to pre-activate for 1-5 minutes.

    • Causality: Using a potent coupling agent like HATU is recommended to overcome the potential for slower coupling kinetics sometimes associated with unnatural amino acids. Pre-activation generates the highly reactive aminium/uronium salt intermediate, ensuring the reaction proceeds efficiently.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: After the coupling time, perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) may be necessary. Once complete, wash the resin thoroughly with DMF (5-7 times) to remove all soluble reagents.

  • Chain Elongation: The peptide-resin is now ready for the next Fmoc-deprotection step to continue elongating the peptide chain.

Protocol 2: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and invaluable tool for assessing the overall secondary structure of a peptide in solution.

Methodology:

  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final concentration for analysis should be between 0.1-0.2 mg/mL.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the scanning range to 190-260 nm, which covers the characteristic absorbances for alpha-helices, beta-sheets, and random coils.

  • Data Acquisition: Acquire the CD spectrum at a controlled temperature (e.g., 25°C) using a 1 mm pathlength cuvette. Record the data in millidegrees (mdeg).

  • Data Analysis:

    • Alpha-Helix: A characteristic spectrum with two negative minima around 222 nm and 208 nm, and a strong positive maximum around 195 nm.

    • Beta-Sheet: A single negative minimum around 218 nm and a positive maximum around 195 nm.

    • Random Coil: A strong negative minimum below 200 nm.

    • Comparison: By comparing the spectrum of a peptide containing L-Dab(Ac) with one containing D-Dab(Ac), any significant structural perturbations can be readily identified. A reduction in the intensity of the minima at 222 nm and 208 nm would indicate a loss of alpha-helical content.

Protocol 3: Proteolytic Stability Assay

This assay quantifies the rate at which a peptide is degraded in the presence of a proteolytic environment, such as human serum or a specific enzyme.

Methodology:

  • Reaction Setup: Incubate the peptide at a final concentration of 100 µM in 90% human serum at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile with 1% formic acid). This will precipitate the serum proteins.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Collect the supernatant containing the remaining peptide.

  • LC-MS Analysis: Analyze the supernatant using a reverse-phase HPLC system coupled to a mass spectrometer (LC-MS).[9]

  • Quantification: The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram. The half-life (t½) is calculated by plotting the percentage of remaining peptide against time.

Conclusion and Strategic Recommendations

Fmoc-D-Dab(Ac)-OH is a powerful and strategic building block for peptide chemists. Its incorporation is not merely a substitution but a deliberate design choice with predictable and profound consequences.

  • For Enhanced Stability: It is an exceptional choice for increasing the metabolic half-life of therapeutic peptides, directly addressing one of the most common failure points in peptide drug development.

  • For Structural Control: It serves as a potent tool to disrupt alpha-helical structures and stabilize beta-turns, allowing for fine-tuning of peptide conformation to enhance bioactivity or reduce aggregation.

  • For Functional Modulation: The neutral, hydrogen-bonding capable side chain provides a means of constraining the peptide backbone without introducing a formal charge or excessive steric bulk, offering a nuanced alternative to other protected diaminobutyric acid derivatives.

By understanding the comparative impact of its core features—D-stereochemistry, side-chain length, and side-chain functionality—researchers and drug developers can leverage Fmoc-D-Dab(Ac)-OH to engineer next-generation peptide therapeutics with superior stability, controlled structure, and optimized function.

References

  • Novabiochem®. (n.d.).
  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Peptides Containing Fmoc-D-Bpa-OH.
  • Wang, P., et al. (2017). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
  • Bray, B.L. (2013). Boc and Fmoc solid phase peptide synthesis. U.S.
  • Benchchem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Fmoc-Dab(Ac)-OH.
  • Singh, I., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Li, X., et al. (2017). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Tetrahedron Letters, 58(24), 2363-2366.
  • AAPPTec. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc-D-Dab-OH.
  • Hong, S.Y., Oh, J.E., & Lee, K.H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-80.
  • ChemicalBook. (n.d.). Fmoc-D-Dap(Ac)-OH.
  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc-D-Val-OH in the Development of Metabolically Stable Peptide Analogs.
  • de la Torre, B.G., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of N3-L-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis.
  • CymitQuimica. (n.d.). Fmoc-D-Dab(Ac)-OH.
  • ChemScene. (n.d.). 2044709-82-0 | Fmoc-D-Dab(Ac)-OH.
  • ResolveMass Laboratories Inc. (2024). Peptide Characterization Techniques: FAQs Answered by Experts.
  • Advanced ChemTech. (n.d.). Fmoc-D-Dab(Ac)-OH.
  • Fields, G.B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Ozaki, Y., et al. (2022). Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. Analyst, 147, 2844-2851.
  • Li, J., & Liu, L. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.

Sources

Safety Operating Guide

Fmoc-D-Dab(Ac)-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of Fmoc-D-Dab(Ac)-OH in Solid-Phase Peptide Synthesis

As drug development accelerates, the demand for modified and synthetic amino acids like Fmoc-D-Dab(Ac)-OH (N-α-Fmoc-N-γ-acetyl-D-2,4-diaminobutyric acid) has surged. While the synthetic utility of this building block is well-documented, laboratory safety and environmental health and safety (EHS) compliance require a rigorous, causality-driven approach to its handling and disposal.

This guide provides researchers and EHS professionals with a self-validating, step-by-step operational protocol for the safe lifecycle management of Fmoc-D-Dab(Ac)-OH, bridging the gap between chemical mechanisms and logistical execution.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the physicochemical behavior of the compound and its reactive byproducts. Fmoc-D-Dab(Ac)-OH (CAS: 2044709-82-0) is a synthetically protected amino acid with a molecular weight of 382.41 g/mol [1]. While the neat powder is generally classified as a skin, eye, and respiratory irritant[2], the primary EHS hazards emerge during its application in Solid-Phase Peptide Synthesis (SPPS).

The Dibenzofulvene (DBF) Threat: During the SPPS deprotection phase, the fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions (typically 20% piperidine in DMF). This cleavage triggers a β -elimination reaction that generates dibenzofulvene (DBF) [3].

  • Chemical Risk: DBF is a highly reactive Michael acceptor. If not properly scavenged by the secondary amine, it can re-alkylate the peptide chain, resulting in an undesired +178 Da mass shift[3].

  • Environmental Risk: DBF and its resulting DBF-amine adducts are highly liposoluble and toxic to aquatic life[4]. They cannot be disposed of via standard aqueous waste streams and require strict segregation into organic hazardous waste[4].

Quantitative Data & Safety Parameters

The following table summarizes the critical physicochemical and logistical data required for EHS compliance and risk assessment[1][2].

ParameterSpecification / Guideline
Compound Name Fmoc-D-Dab(Ac)-OH
CAS Number 2044709-82-0
Molecular Weight 382.41 g/mol
Topological Polar Surface Area (TPSA) 104.73 Ų
LogP (Lipophilicity) 2.50
Primary Acute Hazards Skin/Eye/Respiratory Irritant; Potential Aquatic Toxicity
Byproduct Hazard (Post-Cleavage) Dibenzofulvene (DBF) - Reactive Michael Acceptor
Required PPE Nitrile gloves, safety goggles, lab coat, NIOSH-approved respirator (if aerosolized)

Step-by-Step Methodology: Waste Segregation & Disposal

Trustworthy laboratory safety relies on deterministic protocols. The disposal of Fmoc-D-Dab(Ac)-OH and its derivatives must be treated as hazardous chemical waste and managed by a licensed disposal facility[2].

Phase A: Solid Waste Containment
  • Collect Consumables: Gather all disposable labware that has contacted the neat powder or solvated compound (e.g., microcentrifuge tubes, pipette tips, spatulas, and weighing boats).

  • Resin Disposal: After peptide cleavage, the spent polymeric SPPS resin is saturated with hazardous organic solvents. Transfer the damp resin into a chemically compatible, sealable solid waste container.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: Contaminated SPPS Resin and Organics." Do not mix with biohazardous or sharps waste[2].

Phase B: Liquid Waste Segregation (Cleavage Cocktails)
  • Segregate by Halogenation: Collect all deprotection effluents (containing piperidine, DMF, and DBF-amine adducts). If dichloromethane (DCM) was used as a swelling or washing solvent, the waste must be routed to a "Halogenated Organic Waste" carboy. If only DMF/NMP and piperidine were used, route to "Non-Halogenated Organic Waste."

  • Prevent Exothermic Reactions: Critical Step. Never mix acidic cleavage waste (e.g., Trifluoroacetic acid / TFA) with basic Fmoc-deprotection waste (e.g., piperidine) in the same primary container. This prevents violent exothermic neutralization reactions and potential container rupture.

Phase C: Glassware Decontamination
  • Primary Rinse: Triple-rinse reusable glassware (e.g., reaction vessels, graduated cylinders) inside a fume hood using a suitable solvent such as ethanol, isopropanol, or acetone[2].

  • Rinsate Collection: Collect 100% of this rinsate and dispose of it in the appropriate liquid hazardous waste container[2].

  • Final Wash: Only after the primary solvent rinse has removed residual Fmoc-D-Dab(Ac)-OH and DBF should the glassware be washed with standard laboratory detergents and water in the sink.

Advanced Operational Insight: Green Chemistry Alternatives

For forward-thinking drug development labs looking to improve their EHS profile, traditional SPPS solvents (DMF, DCM) and bases (piperidine) are increasingly being replaced. Recent protocols demonstrate that Fmoc removal can be quantitatively achieved using 0.05 M NaOH in a green solvent mixture of 2-methyltetrahydrofuran (2-MeTHF) and methanol[5]. Adopting these greener methodologies drastically reduces the toxicity of the resulting liquid waste streams, simplifying disposal logistics and lowering institutional hazardous waste costs[5].

Lifecycle and Waste Routing Visualization

The following diagram illustrates the logical flow of Fmoc-D-Dab(Ac)-OH from reagent preparation through to terminal disposal, ensuring clear operational boundaries for lab personnel.

G A Fmoc-D-Dab(Ac)-OH (Solid Powder) B SPPS Coupling (DMF/DIC/Oxyma) A->B Reagent Prep C Fmoc Deprotection (Piperidine/Base) B->C Elongation D Solid Waste (Contaminated Labware/Resin) B->D Vials/Tips C->D Spent Resin E Liquid Waste (DBF-Adducts & Solvents) C->E Cleavage Wash F Licensed Disposal (Incineration) D->F Solid Routing E->F Liquid Routing

Lifecycle and waste routing workflow for Fmoc-D-Dab(Ac)-OH in peptide synthesis.

References

  • Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH and Its Application for Synthesis of Commercial Drug Triptorelin. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism. Peptide Chemistry. Available at:[Link]

  • EP2181983A1 - Method for selective removal of dibenzofulvene derivative. Google Patents.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-Dab(Ac)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for the discerning researcher. This document moves beyond mere procedural lists to provide a deep, actionable understanding of how to safely handle Nα-Fmoc-Nγ-acetyl-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Ac)-OH). As a valued professional in the field of drug development, your safety and the integrity of your research are paramount. This guide is structured to provide not just the "what," but the critical "why" behind each recommendation, ensuring a self-validating system of safety and best practices in your laboratory.

Hazard Analysis: Understanding the Compound

Fmoc-D-Dab(Ac)-OH, like many protected amino acid derivatives used in Solid Phase Peptide Synthesis (SPPS), is a fine, crystalline powder. While its toxicological properties have not been exhaustively investigated, the primary hazards stem from its physical form and the chemical nature of related Fmoc-amino acids.[1] The Globally Harmonized System (GHS) classifications for analogous compounds consistently indicate the following primary hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation (H319): The fine powder can cause serious irritation if it comes into contact with the eyes.[2][3]

  • Respiratory Irritation (H335): Inhalation of the dust may lead to irritation of the respiratory tract.[2][3]

Therefore, our entire safety strategy is built around creating robust barriers to prevent skin contact, eye exposure, and inhalation.

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but an integrated system. The following table outlines the mandatory PPE, which should be donned before entering the designated handling area.

Protection Type Specification Rationale and Expert Insight
Eye/Face Protection Chemical safety goggles with side shields (conforming to ANSI Z87.1 or EN166 standards).[4][5]Why: Standard safety glasses are insufficient. The fine, lightweight powder of Fmoc-D-Dab(Ac)-OH can easily become airborne and circulate around the edges of standard glasses. Goggles provide a full seal, offering superior protection against dust particles and accidental splashes.[6][7]
Hand Protection Nitrile, chemical-resistant gloves.Why: Nitrile provides an excellent barrier against the incidental contact expected when handling the solid compound. Always inspect gloves for tears or punctures before use. Employ the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[1][4]
Body Protection A standard, full-sleeved laboratory coat.Why: A lab coat protects your skin and personal clothing from contamination by dust that may settle on surfaces. It should be kept fully buttoned to provide a continuous barrier.[4][7]
Respiratory Protection NIOSH-approved N95 respirator or equivalent (e.g., P1/FFP1).[1][5][7]Why: This is critical when handling the powder outside of a certified chemical fume hood, such as during weighing. The primary risk is inhaling the fine, irritant dust. An N95 respirator filters at least 95% of airborne particles and is essential for preventing respiratory tract irritation.[2][3]

Operational Plan: Integrating Safety into Your Workflow

Safe handling is a process, not a single event. The following step-by-step protocol integrates PPE and engineering controls to ensure safety from receipt of the compound to its final use.

Pre-Handling and Engineering Controls
  • Designated Area: All handling of solid Fmoc-D-Dab(Ac)-OH should occur in a designated area, preferably within a certified chemical fume hood to control dust.[5]

  • Safety Stations: Confirm that an eyewash station and safety shower are unobstructed and have been recently tested.[7]

  • Gather Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is present to minimize movement and potential for spreading contamination.

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, safety goggles, and gloves before approaching the handling area.

  • Weighing the Compound:

    • Perform all weighing operations inside a chemical fume hood or a powder containment balance enclosure. This is the step with the highest risk of aerosolization.

    • Don your N95 respirator before opening the container.

    • Open the container slowly to avoid creating a plume of dust.

    • Use a dedicated, clean spatula to transfer the solid to a weigh boat. Avoid scooping in a manner that generates dust.

    • Once weighing is complete, securely close the primary container.

  • Dissolving the Compound:

    • Add the solvent (e.g., DMF, NMP) to the vessel containing the weighed amino acid.[8] Add the solid to the solvent slowly to prevent splashing.

    • The risk of inhalation is significantly reduced once the compound is in solution. However, all other PPE remains mandatory.

  • Post-Handling and Decontamination:

    • Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a damp cloth. Dispose of the cloth and weigh boat as contaminated solid waste.

    • Thoroughly wash your hands with soap and water after the procedure is complete and PPE has been removed.[7]

Emergency Response: A Validating System of Safety

Preparedness is the cornerstone of trustworthiness in any protocol. Should an exposure occur, immediate and correct action is critical.

Exposure Type Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. If irritation persists, consult a physician.[1]
Inhalation Move the person into fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Minor Spill (Solid) Wearing full PPE (including respirator), gently cover the spill with an inert absorbent material. Carefully sweep up the material without creating dust and place it in a labeled, sealed container for hazardous waste disposal.[9] Clean the area with a damp cloth, which must also be disposed of as hazardous waste.
Workflow for Safe Handling and Emergency Response

The following diagram outlines the critical decision points and actions for safely managing Fmoc-D-Dab(Ac)-OH.

cluster_prep Preparation cluster_handling Handling Solid cluster_emergency Emergency Protocol cluster_disposal Cleanup & Disposal Prep 1. Designate Area (Fume Hood) Check_Safety 2. Check Eyewash/ Safety Shower Don_PPE 3. Don Lab Coat, Goggles, Gloves Don_Resp 4. Don N95 Respirator Weigh 5. Weigh Compound in Hood Don_Resp->Weigh Dissolve 6. Dissolve in Solvent Weigh->Dissolve Spill Spill Occurs Weigh->Spill Accident Exposure Exposure Occurs Weigh->Exposure Accident Decon 7. Decontaminate Work Area Dissolve->Decon Spill_Action Contain & Clean (Full PPE) Spill->Spill_Action Exposure_Action First Aid & Seek Medical Attention Exposure->Exposure_Action Waste 9. Dispose of Waste (Labeled Container) Spill_Action->Waste Exposure_Action->Decon Doff_PPE 8. Doff PPE (Gloves First) Decon->Doff_PPE Doff_PPE->Waste

Caption: Safe Handling and Emergency Response Workflow for Fmoc-D-Dab(Ac)-OH.

Disposal Plan: Ensuring a Safe Final Step

Proper disposal is a non-negotiable aspect of laboratory safety and environmental stewardship.

  • Waste Segregation: Do not mix this waste with other streams. All materials that have come into contact with Fmoc-D-Dab(Ac)-OH are considered contaminated.[4][9]

  • Containerization:

    • Solid Waste: Collect unreacted solid, contaminated gloves, weigh boats, and cleaning materials in a dedicated, clearly labeled, and sealable hazardous waste container.[4]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[4]

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service.[1][9] Never dispose of this chemical in the regular trash or down the drain.[9]

By integrating these expert-validated protocols into your daily operations, you build a resilient and trustworthy safety culture that extends far beyond the product itself, ensuring both scientific integrity and personal well-being.

References

  • Capot Chemical. (2019). MSDS of Fmoc-Dab(Fmoc)-OH. Available at: [Link]

  • PubChem. (2S)-4-(((tert-butoxy)carbonyl)amino)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. National Library of Medicine. Available at: [Link]

  • Albericio, F., & Kruger, H. G. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. Fmoc-Dab(Ac)-OH. National Library of Medicine. Available at: [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Wang, Z., et al. (2022). How to Make Personal Protective Equipment Spontaneously and Continuously Antimicrobial (Incorporating Oxidase-like Catalysts). ACS Nano. Available at: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press.
  • Villano, J. (2017). Personal Protective Equipment in Animal Research. ILAR Journal. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • American Peptide Society. Peptide Synthesis for Beginners. Available at: [Link]

  • SciSpace. Personal Protective Equipment In Animal Research - Back To The Basics (A review paper). Available at: [Link]

  • Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.